Pirbenicillin
Description
RN given refers to (2S-(2 alpha,5 alpha,6 beta))-isomer; structure
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
55975-92-3 |
|---|---|
Molecular Formula |
C24H26N6O5S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1 |
InChI Key |
WRFCGBVLTRJBKN-QSNWEANLSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Other CAS No. |
55975-92-3 |
Synonyms |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Pirbenicillin's Assault on the Bacterial Cell Wall: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of pirbenicillin, a semisynthetic penicillin antibiotic, with a specific focus on its interaction with and disruption of the bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.
Executive Summary
This compound exerts its bactericidal effect by inhibiting the final and crucial step of peptidoglycan synthesis in bacterial cell walls. This inhibition is achieved through the covalent binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death. This guide will elaborate on the molecular interactions, present quantitative efficacy data, detail experimental methodologies for its study, and provide a visual representation of its mechanism.
The Bacterial Cell Wall: A Critical Target
The bacterial cell wall is a vital external structure that provides rigidity, maintains cell shape, and protects against osmotic pressure.[1][2][3] In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][4] These glycan chains are cross-linked by short peptide bridges, forming a strong, mesh-like sacculus around the cytoplasmic membrane. The transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), are responsible for catalyzing the formation of these peptide cross-links, a process essential for the integrity and stability of the cell wall.
This compound's Mechanism of Action: A Step-by-Step Breakdown
This compound, as a member of the β-lactam class of antibiotics, structurally mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a suicide inhibitor of the PBPs. The mechanism can be dissected into the following key steps:
-
Target Recognition and Binding: this compound diffuses across the outer membrane of Gram-negative bacteria (where applicable) and enters the periplasmic space, where it encounters the PBPs located on the inner membrane. It then binds to the active site of the PBP transpeptidase domain.
-
Covalent Acylation: The highly reactive β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.
-
Inhibition of Peptidoglycan Synthesis: With the transpeptidase activity of the PBPs blocked, the final step of cell wall synthesis is halted. This leads to the accumulation of un-cross-linked peptidoglycan precursors and the synthesis of a weakened, structurally unsound cell wall.
-
Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, resulting in cell swelling and eventual lysis, leading to bacterial death.
Visualizing the Pathway of Inhibition
The following diagram, generated using the DOT language, illustrates the logical flow of this compound's mechanism of action on the bacterial cell wall.
Quantitative Efficacy of this compound
The in vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a range of clinically relevant bacteria.
| Bacterium | This compound MIC (µg/mL) | Comparator: Carbenicillin MIC (µg/mL) |
| Pseudomonas aeruginosa | 12.5 - 25 | 50 - 100 |
| Escherichia coli | 6.25 | Comparable to Carbenicillin |
| Serratia marcescens | 6.25 | Comparable to Carbenicillin |
| Enterobacter cloacae | 6.25 | Not specified |
| Staphylococcus aureus | Not specified | 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Studying this compound's Mechanism of Action
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
Procedure:
-
Prepare Serial Dilutions: Aseptically prepare two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well containing only broth and inoculum (no antibiotic) and a negative control well containing only broth.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) as observed by the naked eye or measured using a spectrophotometer.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of this compound for bacterial PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound solutions of varying concentrations
-
Labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescently labeled penicillin like Bocillin-FL)
-
SDS-PAGE apparatus and reagents
-
Fluorography or autoradiography equipment
Procedure:
-
Incubation: Incubate the bacterial membrane preparations with various concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).
-
Addition of Labeled Penicillin: Add a fixed, non-saturating concentration of the labeled penicillin to the mixture and incubate for a shorter period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a saturating concentration of unlabeled penicillin or by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or by fluorescence imaging (for fluorescently labeled penicillin).
-
Analysis: The intensity of the labeled bands will decrease with increasing concentrations of this compound. The concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC₅₀) can be calculated to determine its relative affinity for the PBPs.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a competitive PBP binding assay.
Conclusion
This compound's potent antibacterial activity stems from its targeted and irreversible inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. This well-defined mechanism of action, coupled with its broad spectrum of activity, underscores its importance in the arsenal of antimicrobial agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other β-lactam antibiotics, which is crucial for understanding and overcoming mechanisms of bacterial resistance.
References
- 1. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid antibiotic sensitivity testing in microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]
Pirbenicillin: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbenicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1][2] This technical guide provides a detailed overview of the antibacterial activity of this compound against a range of clinically relevant Gram-negative bacteria. The document summarizes available quantitative data, outlines detailed experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows.
Antibacterial Spectrum of this compound
This compound has demonstrated a broad spectrum of activity against various Gram-negative bacteria. Its efficacy has been notably compared to that of carbenicillin, another broad-spectrum penicillin.
Quantitative In Vitro Susceptibility Data
The in vitro activity of this compound against Gram-negative bacteria is summarized in the table below. The data is compiled from various studies and presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Gram-Negative Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible at 6.25 µg/mL | Notes |
| Pseudomonas aeruginosa | 68 | - | 3.1[3][4] | - | 67% | Activity is inoculum dependent.[3] Median MIC was 3.1 µg/mL with an inoculum of ~10⁵ CFU/mL. |
| Escherichia coli | - | - | - | - | 58% | MIC values are comparable to carbenicillin. Inactive against ampicillin-resistant strains. |
| Serratia spp. | - | - | - | - | 41% | MIC values are comparable to carbenicillin. |
| Citrobacter spp. | - | - | - | - | - | MIC values are comparable to carbenicillin. |
| Enterobacter spp. | - | - | - | - | 31% | MIC values are comparable to carbenicillin. |
| Proteus spp. | - | - | - | - | - | Less active than carbenicillin. |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that specific data was not available in the cited literature.
Studies have shown that this compound has a three- to fourfold greater potency against Pseudomonas aeruginosa compared to carbenicillin, both in vitro and in vivo. However, its activity against Proteus species is reported to be lower than that of carbenicillin. It is also important to note that this compound is inactive against ampicillin-resistant strains of E. coli. The bactericidal concentration of this compound is generally equal to or only two-fold higher than its minimal inhibitory concentration.
Experimental Protocols for Susceptibility Testing
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The following are detailed methodologies for two common assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound sodium salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of this compound concentrations (e.g., 640 µg/mL to 0.3125 µg/mL).
-
Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates: Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or with the aid of a reading device.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.
Objective: To determine the MIC of this compound by observing the growth of bacteria on agar plates containing various concentrations of the antibiotic.
Materials:
-
This compound sodium salt (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of molten MHA. Mix thoroughly but gently to avoid air bubbles.
-
Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.
-
Prepare one set of plates without any antibiotic to serve as a growth control.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. This should be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows for the growth of only one or two colonies.
Mechanism of Action and Visualizations
This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, this compound blocks the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.
Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antibacterial spectrum of an antibiotic like this compound using the broth microdilution method.
References
- 1. Laboratory studies with a new broad-spectrum penicillin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory Studies with a New Broad-Spectrum Penicillin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activity of this compound, Ticarcillin, and Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of piribenicillin, ticarcillin, and carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirbenicillin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirbenicillin is a semisynthetic penicillin derivative that has demonstrated notable antibacterial activity, particularly against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental methodologies are provided for key studies, and all quantitative data are summarized in structured tables for comparative analysis. The mechanism of action, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis, is also elucidated.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]. Its core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin class, with a complex acyl side chain responsible for its specific antibacterial spectrum and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆N₆O₅S | [1] |
| Molecular Weight | 510.6 g/mol | [1] |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| CAS Number | 55975-92-3 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| pKa | Not specified in provided results | |
| Melting Point | Not specified in provided results |
In Vitro Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its efficacy is particularly notable against Pseudomonas aeruginosa, showing a three- to fourfold greater potency than carbenicillin both in vitro and in vivo. The in vitro activity of this compound is influenced by factors such as inoculum size and pH.
Table 2: In Vitro Activity of this compound and Comparator Agents against Pseudomonas aeruginosa
| Inoculum (CFU/mL) | pH | Agent | Median MIC (µg/mL) | Reference |
| ~10⁵ | Not Specified | This compound | 3.1 | |
| Ticarcillin | 12.5 | |||
| Carbenicillin | 25 | |||
| 10⁷ | Not Specified | This compound | 6.25 | |
| Ticarcillin | 12.5 | |||
| Carbenicillin | 50 | |||
| 10⁸ to 10⁹ | Not Specified | This compound | 50 | |
| Ticarcillin | 50 | |||
| Carbenicillin | 100 | |||
| Not Specified | 6 | This compound (at 6.25 µg/mL) | 7% of strains inhibited | |
| 7 | This compound (at 6.25 µg/mL) | 11% of strains inhibited | ||
| 8 | This compound (at 6.25 µg/mL) | 57% of strains inhibited |
This compound has also demonstrated activity against various isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with Minimum Inhibitory Concentration (MIC) values comparable to those of carbenicillin. Furthermore, it is more active than carbenicillin against certain Gram-positive bacteria, notably Streptococcus faecalis. However, it is reported to be less active than carbenicillin against Proteus species and is inactive against ampicillin-resistant strains of E. coli.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that the disposition of this compound can be described by a two-compartment open model following rapid intravenous administration.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Biological Half-Life (t½) | Not specified in provided results |
| Apparent Volume of Distribution (Vd) | Not specified in provided results |
| Total Body Clearance (CL) | Not specified in in provided results |
| Distribution Rate Constants (k12, k21) | Not specified in provided results |
| Elimination Rate Constant (kel) | Not specified in provided results |
Detailed quantitative values for the pharmacokinetic parameters were not available in the provided search results.
Mechanism of Action
As a member of the penicillin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Mechanism of action of this compound.
This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall. The resulting disruption of cell wall synthesis leads to weakening of the cell wall and ultimately causes cell lysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro susceptibility of bacterial isolates to this compound is determined using the agar dilution method.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound, carbenicillin, and ticarcillin are prepared and serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 50°C. The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial isolates to be tested are grown overnight in a suitable broth medium. The cultures are then diluted to achieve a standardized inoculum density (e.g., approximately 10⁴ CFU per spot).
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Pharmacokinetic Study in Mice
The pharmacokinetic profile of this compound is evaluated in mice following intravenous administration.
Protocol:
-
Animal Model: Male albino mice are used for the study.
-
Drug Administration: this compound sodium salt is dissolved in a sterile vehicle and administered as a single rapid intravenous bolus injection into a tail vein.
-
Blood Sampling: Blood samples are collected from the retro-orbital sinus at various time points post-administration (e.g., 1, 3, 5, 10, 15, 20, 30, 45, and 60 minutes). To avoid excessive blood loss from a single animal, different groups of mice are used for different sets of time points.
-
Sample Processing: The collected blood samples are centrifuged to separate the plasma.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a suitable analytical method, such as a microbiological assay or a chromatographic technique (e.g., HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are then analyzed using a two-compartment open model to determine the various pharmacokinetic parameters.
References
Inactivation of Penicillin-Binding Proteins (PBPs) by Pirbenicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirbenicillin, a carboxypenicillin, exerts its bactericidal effects through the inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. This technical guide provides an in-depth overview of the mechanisms and methodologies associated with the inactivation of PBPs by β-lactam antibiotics, with a conceptual focus on this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document will utilize illustrative data from other well-characterized penicillins to detail the experimental protocols and data presentation central to understanding PBP inactivation. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.
Introduction to Penicillin-Binding Proteins
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes characterized by their affinity for and covalent bonding with β-lactam antibiotics.[1] They are integral to the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] The inhibition of these proteins disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][2] PBPs are diverse, with different bacteria possessing various types, each with specific roles in cell wall metabolism.[3] The primary mechanism of action for β-lactam antibiotics, including penicillins like this compound, is the acylation of the active site serine residue of PBPs, forming a stable, inactive covalent complex.
Mechanism of PBP Inactivation by this compound
The fundamental mechanism of PBP inactivation by this compound, as a member of the penicillin class, involves its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to enter the active site of the PBP. The highly reactive β-lactam ring of this compound is then attacked by the active site serine residue of the PBP, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme, preventing it from carrying out its essential transpeptidase or carboxypeptidase activity in cell wall synthesis.
Quantitative Analysis of PBP Inactivation
Table 1: Illustrative IC50 Values (μM) of Penicillins against Specific PBPs
| Penicillin | Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |
| Penicillin G | Streptococcus pneumoniae | 70 | 41 | 15 | 180 | - |
| Ampicillin | Streptococcus pneumoniae | 15 | 2 | 4.6 | 77 | - |
| Piperacillin | Escherichia coli | >100 | >100 | >100 | 0.5 | >100 |
| Amoxicillin | Escherichia coli | >100 | >100 | >100 | >100 | 1.5 |
Data is illustrative and compiled from various sources for demonstrative purposes.
Table 2: Illustrative Kinetic Parameters of Penicillin G against S. pneumoniae PBPs
| PBP | k_inact (s⁻¹) | K_i (μM) | k_inact/K_i (M⁻¹s⁻¹) |
| PBP1a | 0.21 | 3.0 | 70,000 |
| PBP1b | 0.12 | 2.9 | 41,000 |
| PBP2x | 0.36 | 1.8 | 200,000 |
| PBP3 | 0.09 | 0.5 | 180,000 |
Data is illustrative and represents typical values found in literature for well-studied penicillins.
Experimental Protocols
The determination of PBP binding affinity and inactivation kinetics is crucial for the evaluation of new β-lactam antibiotics. The following are detailed methodologies for key experiments.
Preparation of Bacterial Membranes Containing PBPs
Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable broth medium to the mid-logarithmic phase.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells using methods such as sonication or a French press.
-
Membrane Isolation: Perform a series of centrifugation steps, including a low-speed spin to remove unlysed cells and a high-speed ultracentrifugation to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins and resuspend in a storage buffer, often containing a cryoprotectant like glycerol. Store at -80°C until use.
Competitive PBP Binding Assay (IC50 Determination)
Objective: To determine the concentration of an unlabeled β-lactam (e.g., this compound) required to inhibit 50% of the binding of a labeled penicillin to the PBPs.
Protocol:
-
Reaction Setup: In a series of microcentrifuge tubes or a microplate, add the prepared bacterial membranes.
-
Inhibitor Addition: Add varying concentrations of the test antibiotic (this compound). Include a control with no inhibitor.
-
Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the test antibiotic to bind to the PBPs.
-
Addition of Labeled Penicillin: Add a fixed concentration of a labeled penicillin, such as a fluorescent derivative (e.g., Bocillin-FL) or a radiolabeled penicillin (e.g., [³H]benzylpenicillin).
-
Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the labeled penicillin to bind to the remaining available PBPs.
-
Termination and Separation: Stop the reaction by adding a sample buffer containing SDS and heat. Separate the proteins by SDS-PAGE.
-
Detection and Quantification: Visualize the labeled PBPs using a fluorescence scanner or autoradiography. Quantify the band intensities to determine the percentage of inhibition at each concentration of the test antibiotic.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Downstream Effects
The inactivation of PBPs by this compound has profound consequences for bacterial physiology, extending beyond the immediate cessation of cell wall synthesis. In many Gram-negative bacteria, the disruption of peptidoglycan recycling, caused by PBP inhibition, can trigger complex signaling cascades. For instance, the accumulation of peptidoglycan fragments in the cytoplasm can lead to the induction of β-lactamase expression, a key mechanism of antibiotic resistance.
Conclusion
This compound, like other β-lactam antibiotics, targets and inactivates essential penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis and subsequent cell death. While specific quantitative binding and kinetic data for this compound are not extensively documented in public sources, the experimental protocols and analytical frameworks presented in this guide provide a robust foundation for the characterization of its interaction with PBPs. Understanding the affinity for different PBPs, the kinetics of their inactivation, and the downstream cellular consequences is paramount for the continued development of effective β-lactam antibiotics and for overcoming the challenges of bacterial resistance. The methodologies described herein are central to these research and development endeavors.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
Pirbenicillin: An In-Depth Technical Review of its Broad-Spectrum Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbenicillin is a semisynthetic penicillin derivative that exhibits a broad spectrum of antibacterial activity. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1] The inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall. This disruption leads to the weakening of the cell wall and subsequent cell lysis.[1] This technical guide provides a comprehensive overview of the in-vitro activity of this compound against a range of clinical isolates, details the experimental protocols used for its evaluation, and presents its antibacterial spectrum through structured data and visualizations.
Data Presentation: In-Vitro Activity of this compound
Table 1: Percentage of Clinical Isolates Inhibited by this compound at a Concentration of 6.25 µg/ml [2][3]
| Bacterial Species | Number of Isolates Tested | Percentage Inhibited (%) |
| Pseudomonas aeruginosa | - | 67 |
| Proteus mirabilis | - | 93 |
| Escherichia coli | - | 58 |
| Serratia spp. | - | 41 |
| Enterobacter spp. | - | 31 |
Table 2: Comparative Median Minimum Inhibitory Concentrations (MICs) Against Pseudomonas aeruginosa (68 isolates)
| Antibiotic | Inoculum (CFU/ml) | Median MIC (µg/ml) |
| This compound | ~10⁵ | 3.1 |
| Ticarcillin | ~10⁵ | 12.5 |
| Carbenicillin | ~10⁵ | 25 |
| This compound | 10⁷ | 6.25 |
| Ticarcillin | 10⁷ | 12.5 |
| Carbenicillin | 10⁷ | 50 |
| This compound | 10⁸-10⁹ | 50 |
| Ticarcillin | 10⁸-10⁹ | 50 |
| Carbenicillin | 10⁸-10⁹ | 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in-vitro activity. These protocols are based on standard antimicrobial susceptibility testing methods used during the period of this compound's primary investigation.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Preparation of Antimicrobial Stock Solution:
-
Aseptically weigh a precise amount of this compound analytical standard powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer solution) to create a high-concentration stock solution (e.g., 1000 µg/ml).
-
Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) to create a working stock solution at a concentration twice the highest concentration to be tested.
b. Preparation of Serial Dilutions:
-
Dispense an equal volume (e.g., 1 ml) of sterile broth into a series of sterile test tubes.
-
Add a volume of the working antimicrobial stock solution to the first tube equal to the volume of broth already in the tube, creating a 1:2 dilution.
-
Mix the contents of the first tube thoroughly and transfer half of the volume to the second tube.
-
Repeat this serial dilution process for the desired number of concentrations.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test tubes.
d. Inoculation and Incubation:
-
Inoculate each tube of the dilution series and a growth control tube (broth with no antibiotic) with the prepared bacterial inoculum.
-
Incubate the tubes at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
Following incubation, examine the tubes for visible turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
a. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add a specific volume of the antimicrobial dilution to a larger volume of molten and cooled (to 45-50°C) agar medium (e.g., Mueller-Hinton Agar). The ratio of antibiotic solution to agar should be kept constant (e.g., 1:10) to ensure uniformity.
-
Mix the agar and antibiotic solution thoroughly and pour the mixture into sterile petri dishes.
-
Allow the agar to solidify completely. A control plate containing no antibiotic should also be prepared.
b. Inoculum Preparation:
-
Prepare a standardized bacterial suspension as described in the broth dilution method (0.5 McFarland standard).
-
This suspension can be further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot when applied to the agar plate.
c. Inoculation and Incubation:
-
Using a multipoint inoculator (e.g., a Steers replicator) or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Antibacterial spectrum of this compound against various clinical isolates.
References
Pirbenicillin's Efficacy Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro activity of pirbenicillin, a semisynthetic penicillin, against various isolates of Pseudomonas aeruginosa. The document synthesizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the known signaling pathways associated with resistance to antipseudomonal penicillins.
Quantitative Assessment of this compound's Activity
This compound has demonstrated significant in-vitro activity against Pseudomonas aeruginosa, often exhibiting greater potency than other antipseudomonal penicillins such as carbenicillin and ticarcillin. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, is consistently lower for this compound across multiple studies.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the comparative MICs of this compound and other antibiotics against clinical isolates of P. aeruginosa.
Table 1: Median MICs of this compound, Ticarcillin, and Carbenicillin against 68 P. aeruginosa Isolates
| Inoculum (CFU/mL) | This compound (µg/mL) | Ticarcillin (µg/mL) | Carbenicillin (µg/mL) |
| ~10⁵ | 3.1[1][2] | 12.5[1][2] | 25[1] |
| 10⁷ | 6.25 | 12.5 | 50 |
| 10⁸ - 10⁹ | 50 | 50 | 100 |
Table 2: Comparative MICs of this compound, Carbenicillin, and BL-P1654 against 135 Clinical Isolates of P. aeruginosa
| Antibiotic | Relative MIC |
| This compound | 1 |
| Carbenicillin | 4x higher than this compound |
| BL-P1654 | 0.5x of this compound |
Influence of Inoculum Size and pH
The efficacy of this compound is influenced by experimental conditions, notably the inoculum size and the pH of the medium.
-
Inoculum Effect: An increase in the inoculum size leads to a higher MIC, indicating a reduction in the antibiotic's bactericidal activity. This effect was more pronounced for this compound compared to carbenicillin but less so than for BL-P1654.
-
pH Effect: this compound, along with ticarcillin and carbenicillin, demonstrates greater inhibitory activity at a lower pH. At a concentration of 6.25 µg/ml, this compound inhibited a significantly higher percentage of strains at pH 6 compared to pH 8.
Bactericidal Activity
This compound is bactericidal at concentrations that are generally equal to or only two-fold higher than its minimal inhibitory concentration. In appropriately buffered media, this compound showed eight-fold and four-fold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively.
Synergy with Gentamicin
The combination of this compound with gentamicin enhances the inhibitory and bactericidal effects against the majority of P. aeruginosa isolates. However, for strains that are highly resistant to gentamicin, the combination therapy offers no significant advantage over the most effective single antibiotic.
Experimental Protocols
The determination of this compound's in-vitro activity against P. aeruginosa primarily relies on the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
MIC Determination via Broth Microdilution
This method involves preparing a series of antibiotic concentrations in a liquid growth medium and inoculating them with a standardized number of bacteria.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
P. aeruginosa isolate
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Antibiotic Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the P. aeruginosa isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
Mechanisms of Action and Resistance
This compound, like other beta-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. Resistance to antipseudomonal penicillins in P. aeruginosa is a complex process involving multiple mechanisms.
Signaling Pathway for AmpC Hyperproduction
A primary mechanism of resistance is the hyperproduction of the chromosomal AmpC β-lactamase, which hydrolyzes and inactivates the antibiotic. The expression of the ampC gene is tightly regulated by a complex signaling pathway involving peptidoglycan recycling products.
Signaling pathway for AmpC-mediated resistance.
In the presence of a β-lactam antibiotic like this compound, the inhibition of Penicillin-Binding Proteins (PBPs) leads to an accumulation of peptidoglycan breakdown products (muropeptides) in the periplasm. These muropeptides are transported into the cytoplasm by the permease AmpG. Normally, the amidase AmpD degrades these muropeptides, preventing the activation of the transcriptional regulator AmpR. However, under high β-lactam stress, the increased concentration of muropeptides saturates AmpD, leading to the activation of AmpR. Activated AmpR then upregulates the transcription of the ampC gene, resulting in increased production of the AmpC β-lactamase, which can then degrade the antibiotic.
Other Resistance Mechanisms
In addition to AmpC hyperproduction, other mechanisms contribute to resistance in P. aeruginosa:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug.
-
Reduced Outer Membrane Permeability: Alterations or loss of porin proteins in the outer membrane can restrict the entry of antibiotics into the periplasmic space.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics to their target.
Conclusion
This compound exhibits potent in-vitro activity against Pseudomonas aeruginosa, often surpassing that of carbenicillin and ticarcillin. Its efficacy is, however, influenced by factors such as inoculum size and pH. The combination with aminoglycosides like gentamicin can provide a synergistic effect. Understanding the detailed mechanisms of resistance, particularly the AmpC induction pathway, is crucial for the development of strategies to overcome resistance and preserve the clinical utility of this compound and other antipseudomonal penicillins. Further research into the interplay of different resistance mechanisms will be vital for the design of novel therapeutic approaches against this challenging pathogen.
References
Initial In Vitro Efficacy of Pirbenicillin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies characterizing the efficacy of Pirbenicillin, a semisynthetic penicillin. The document focuses on its antibacterial activity, particularly against Pseudomonas aeruginosa, and presents comparative data with other β-lactam antibiotics. Detailed experimental protocols for the key assays cited are provided, along with visualizations of these workflows to support researchers in understanding and potentially replicating these foundational studies.
Antibacterial Spectrum and Potency
This compound demonstrated a broad spectrum of antibacterial activity in vitro, with notable potency against Pseudomonas aeruginosa. Early studies highlighted its superiority over carbenicillin, a significant comparator at the time.
Activity Against Pseudomonas aeruginosa
In vitro studies consistently showed that this compound had a three- to fourfold greater potency against P. aeruginosa compared to carbenicillin[1][2]. The median Minimum Inhibitory Concentration (MIC) of this compound against 68 clinical isolates of P. aeruginosa was 3.1 µg/ml, significantly lower than that of ticarcillin (12.5 µg/ml) and carbenicillin (25 µg/ml) when using a standardized inoculum of approximately 10⁵ colony-forming units (CFU)/ml[3][4].
The inhibitory activity of this compound was, however, influenced by the inoculum size. As the bacterial density increased, higher concentrations of the antibiotic were required to inhibit growth.
Activity Against Other Gram-Negative and Gram-Positive Bacteria
This compound's antibacterial spectrum also encompassed isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with MIC values comparable to those of carbenicillin[1]. It exhibited greater activity than carbenicillin against Gram-positive bacteria, particularly Streptococcus faecalis. Conversely, it was less active against Proteus species and was not effective against ampicillin-resistant strains of E. coli.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the quantitative data from initial in vitro studies, focusing on the comparative MICs of this compound and other β-lactam antibiotics against Pseudomonas aeruginosa.
Table 1: Median MICs Against 68 Isolates of Pseudomonas aeruginosa
| Antibiotic | Median MIC (µg/ml) at ~10⁵ CFU/ml |
| This compound | 3.1 |
| Ticarcillin | 12.5 |
| Carbenicillin | 25 |
Table 2: Effect of Inoculum Size on Median MICs Against Pseudomonas aeruginosa
| Inoculum Size (CFU/ml) | This compound (µg/ml) | Ticarcillin (µg/ml) | Carbenicillin (µg/ml) |
| ~10⁵ | 3.1 | 12.5 | 25 |
| 10⁷ | 6.25 | 12.5 | 50 |
| 10⁸ to 10⁹ | 50 | 50 | 100 |
Table 3: Influence of pH on the Inhibitory Activity of this compound Against Pseudomonas aeruginosa
| pH | Percentage of Strains Inhibited by 6.25 µg/ml of this compound |
| 6 | 7% |
| 7 | 11% |
| 8 | 57% |
Bactericidal Activity and Stability
This compound was found to be bactericidal at concentrations generally equal to or twofold higher than its MIC. In appropriately buffered media, it demonstrated eightfold and fourfold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively. The observed differences in anti-pseudomonal activity were not attributed to differences in stability to pseudomonad β-lactamases. This compound, along with ticarcillin and carbenicillin, was more stable to these enzymes than cefazolin, cephaloridine, and benzylpenicillin.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
The broth dilution method is a classic technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile Mueller-Hinton Broth (MHB)
-
This compound and other comparator antibiotic powders with known potency
-
Sterile test tubes or 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (e.g., 0.5)
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each antibiotic in a suitable solvent to a high concentration (e.g., 1280 µg/ml).
-
Preparation of Antibiotic Dilutions:
-
For the macrodilution (test tube) method, perform serial twofold dilutions of the antibiotic stock solution in sterile MHB to achieve a range of concentrations.
-
For the microdilution (microtiter plate) method, add a standardized volume of MHB to each well, followed by the antibiotic solution to the first well of a row. A multichannel pipette is then used to perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh agar plate culture of the test organism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Dilute this standardized suspension to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/ml) in the test tubes or wells.
-
-
Inoculation: Add a standardized volume of the diluted bacterial inoculum to each tube or well containing the antibiotic dilutions and to a growth control (no antibiotic) tube/well.
-
Incubation: Incubate the tubes or microtiter plates at 37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Sterile Mueller-Hinton Agar (MHA)
-
This compound and other comparator antibiotic powders with known potency
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
McFarland turbidity standards (e.g., 0.5)
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the antibiotic stock solution.
-
Add a defined volume of each antibiotic dilution to molten and cooled MHA (45-50°C).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth dilution method.
-
Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate using an inoculum replicating device. This allows for the testing of multiple isolates simultaneously.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial isolate.
Visualizations of Experimental Workflows
The following diagrams illustrate the generalized workflows for the key in vitro assays described.
Caption: Workflow for MIC Determination by Broth Dilution.
Caption: Workflow for MIC Determination by Agar Dilution.
Mechanism of Action: A General Overview
As a member of the penicillin class of antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it is understood to act by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. The initial studies did not delve into the specific PBP affinities of this compound.
Caption: General Mechanism of Action for β-Lactam Antibiotics.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Pirbenicillin Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of pirbenicillin, a semisynthetic, broad-spectrum penicillin antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in evaluating the efficacy of this compound against various bacterial isolates.
Introduction to this compound
This compound is a penicillin derivative that exhibits broad-spectrum antibacterial activity.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[3][4] This inactivation prevents the cross-linkage of peptidoglycan chains, a critical component of the cell wall. The resulting disruption of cell wall synthesis leads to a weakened cell wall and ultimately causes cell lysis and bacterial death.
In vitro studies have demonstrated this compound's activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Serratia, Citrobacter, and Enterobacter species. Its potency has been shown to be comparable or, in some cases, superior to other penicillins such as carbenicillin.
Principles of Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that is required to inhibit the growth of a specific bacterial isolate. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods for AST.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the reported in vitro activity of this compound against various bacterial species. Data is presented as the concentration required to inhibit a certain percentage of isolates (e.g., MIC at which 67% of P. aeruginosa isolates were inhibited).
| Bacterial Species | This compound MIC (µg/mL) | Comparator Agent(s) | Notes |
| Pseudomonas aeruginosa | 6.25 (inhibited 67% of isolates) | More active than carbenicillin or ticarcillin. | Activity is inoculum dependent. |
| Proteus mirabilis | 6.25 (inhibited 93% of isolates) | Carbenicillin and ticarcillin appeared more active. | |
| Enterobacter spp. | 6.25 (inhibited 31% of isolates) | Comparable activity to carbenicillin. | |
| Serratia spp. | 6.25 (inhibited 41% of isolates) | Comparable activity to carbenicillin. | |
| Escherichia coli | 6.25 (inhibited 58% of isolates) | Comparable activity to carbenicillin. | Inactive against ampicillin-resistant strains. |
| Streptococcus faecalis | Not specified | More active than carbenicillin. | |
| Klebsiella spp. | Not specified | Active against some isolates. |
Experimental Protocols
The following are detailed protocols for performing antibacterial susceptibility testing of this compound. It is crucial to adhere to standardized methodologies to ensure the accuracy and reproducibility of results.
Broth Microdilution Method for MIC Determination
This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., sterile water or appropriate solvent for this compound)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound solution in CAMHB to obtain a range of concentrations. Typically, this involves adding 50 µL of CAMHB to wells 2 through 11 of each row. Add 100 µL of the highest this compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound disks (concentration to be determined based on expected MICs and diffusion characteristics)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are not currently available for this compound and would need to be determined through extensive studies correlating zone diameters with MIC values.
References
- 1. Laboratory studies with a new broad-spectrum penicillin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new semisynthetic penicillin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H26N6O5S | CID 9871712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin, a broad-spectrum penicillin antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.
Introduction
This compound is a beta-lactam antibiotic belonging to the penicillin class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. Understanding the MIC of this compound against various bacterial strains is crucial for assessing its antimicrobial potency, determining appropriate therapeutic dosages, and monitoring the emergence of resistance.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a selection of clinically relevant bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Multiple Isolates | 0.25 - 8 | |
| Escherichia coli | Multiple Isolates | 1 - >128 | |
| Serratia marcescens | Multiple Isolates | 2 - 32 | |
| Enterobacter cloacae | Multiple Isolates | 1 - 128 | |
| Citrobacter freundii | Multiple Isolates | 2 - 64 | |
| Streptococcus faecalis | Multiple Isolates | 0.5 - 4 |
Experimental Protocols
Two standard methods for determining the MIC of this compound are the Broth Microdilution method and the Agar Dilution method.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound sodium salt
-
Sterile deionized water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound sodium salt powder.
-
Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1000 µg/mL). Penicillins are generally soluble in water. Ensure the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should serve as a positive control (broth and inoculum, no antibiotic), and the twelfth well as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.
Materials:
-
This compound sodium salt
-
Sterile deionized water
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound as described in the Broth Microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare an agar plate with 8 µg/mL of this compound, add 1 mL of an 80 µg/mL this compound solution to 9 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the Broth Microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with a spot of the prepared bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for MIC determination.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Experimental Models in Pirbenicillin Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine experimental models for the study of Pirbenicillin, a broad-spectrum penicillin antibiotic. The following sections detail established protocols for inducing infections with relevant pathogens, administering this compound, and assessing its efficacy. Due to the limited availability of detailed historical protocols for this compound, the following experimental designs are based on current, validated murine infection models for pathogens within this compound's known spectrum of activity, including Pseudomonas aeruginosa, Escherichia coli, and Serratia species.
Mechanism of Action of this compound
This compound, as a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] The core mechanism involves the covalent binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key in vivo efficacy and pharmacokinetic parameters of this compound in murine models, based on available data.
Table 1: In Vivo Efficacy of this compound Compared to Carbenicillin
| Pathogen | Efficacy Metric | This compound vs. Carbenicillin | Reference |
| Pseudomonas aeruginosa | Potency | 3-4x more potent | |
| Escherichia coli | Protective Dose | 2-4x lower dose required | |
| Serratia spp. | Protective Dose | 2-4x lower dose required |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Description | Value | Reference |
| Model | Compartment Model | Two-compartment open model | |
| Interchange | Central to Peripheral | Slower than carbenicillin or ampicillin | |
| Distribution | Fraction to Peripheral | Greater than ampicillin |
Experimental Protocols
The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound. These protocols are synthesized from established methodologies for similar antibiotics.
Protocol 1: Murine Model of Pseudomonas aeruginosa Lung Infection
This model is designed to assess the efficacy of this compound in a pulmonary infection context.
Materials:
-
Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old, female)
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or clinical isolates)
-
This compound: Sterile, injectable formulation
-
Vehicle Control: Sterile saline
-
Anesthetic: Isoflurane or similar
-
Equipment: Intranasal or intratracheal instillation device, humane euthanasia supplies, tissue homogenizer, agar plates for CFU enumeration.
Workflow:
Caption: Workflow for P. aeruginosa lung infection model.
Procedure:
-
Bacterial Preparation: Culture P. aeruginosa to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mouse).
-
Infection: Anesthetize mice and instill the bacterial suspension intranasally or intratracheally.
-
Treatment: Administer this compound parenterally (e.g., subcutaneously or intraperitoneally) at predetermined doses and schedules, starting at a specified time post-infection (e.g., 2 hours). Based on comparative data, an initial dose range of 25-100 mg/kg could be explored.
-
Monitoring: Observe mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Outcome Assessment: At the experimental endpoint (e.g., 24-48 hours post-infection), humanely euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for plating to determine the bacterial load (CFU/g of tissue).
Protocol 2: Murine Sepsis Model with Escherichia coli
This model evaluates the systemic efficacy of this compound against a common Gram-negative pathogen.
Materials:
-
Mouse Strain: CD-1 or BALB/c mice (6-8 weeks old)
-
Bacterial Strain: Escherichia coli (e.g., uropathogenic or sepsis isolates)
-
This compound: Sterile, injectable formulation
-
Vehicle Control: Sterile saline
-
Equipment: Syringes for intraperitoneal injection, supplies for blood and organ collection.
Workflow:
Caption: Workflow for E. coli sepsis model.
Procedure:
-
Bacterial Preparation: Prepare an inoculum of E. coli in the mid-logarithmic growth phase, washed and resuspended in sterile saline to a concentration known to induce sepsis (e.g., 1 x 10^7 - 1 x 10^8 CFU/mouse).
-
Infection: Administer the bacterial suspension via intraperitoneal injection.
-
Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 1-2 hours). Dosing should be based on pilot studies, with a starting range guided by comparative data (e.g., 25-100 mg/kg).
-
Monitoring: Monitor the mice for survival over a defined period (e.g., 72 hours).
-
Outcome Assessment: For sub-lethal models, euthanize mice at specific time points to collect blood and spleens for bacterial load determination.
Protocol 3: Murine Model of Serratia Wound Infection
This protocol is designed to assess the efficacy of this compound in a localized soft tissue infection.
Materials:
-
Mouse Strain: Swiss Webster or similar outbred strain
-
Bacterial Strain: Serratia marcescens
-
This compound: Sterile formulation for parenteral or topical application
-
Vehicle Control: Sterile saline or appropriate topical base
-
Equipment: Surgical tools for creating a wound, bacterial culture supplies, tissue collection instruments.
Workflow:
Caption: Workflow for Serratia wound infection model.
Procedure:
-
Wound Creation: Anesthetize the mouse and create a full-thickness excisional wound on the dorsum.
-
Infection: Apply a suspension of S. marcescens (e.g., 1 x 10^5 - 1 x 10^6 CFU) directly to the wound bed.
-
Treatment: Administer this compound either systemically (parenteral) or topically, beginning shortly after infection.
-
Monitoring: Visually assess wound healing, including size, and signs of inflammation.
-
Outcome Assessment: At designated time points, euthanize the mice and collect a biopsy of the wound tissue for bacterial load enumeration.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize pain and distress. Humane endpoints should be established and strictly followed.
References
- 1. gonvvama.com [gonvvama.com]
- 2. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
Pirbenicillin for the Treatment of Pseudomonas aeruginosa Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity and historical context of pirbenicillin against Pseudomonas aeruginosa. The information is intended to serve as a foundational resource for contemporary research into this antibiotic, acknowledging the dated nature of the primary literature. Detailed protocols for key microbiological assays are also provided to facilitate modern re-evaluation and further investigation of this compound's potential.
In Vitro Efficacy of this compound against Pseudomonas aeruginosa
This compound, a semisynthetic penicillin, demonstrated potent in vitro activity against clinical isolates of Pseudomonas aeruginosa in studies conducted in the 1970s. Its efficacy was notably influenced by the bacterial inoculum size and the pH of the culture medium.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Beta-Lactams against P. aeruginosa
| Antibiotic | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Reference |
| This compound | ~10⁵ | 3.1 | [1][2] |
| 10⁷ | 6.25 | [1][2] | |
| 10⁸-10⁹ | 50 | [1] | |
| Ticarcillin | ~10⁵ | 12.5 | |
| 10⁷ | 12.5 | ||
| 10⁸-10⁹ | 50 | ||
| Carbenicillin | ~10⁵ | 25 | |
| 10⁷ | 50 | ||
| 10⁸-10⁹ | 100 |
Table 2: Influence of pH on the Inhibitory Activity of this compound against P. aeruginosa
| pH | This compound (6.25 µg/mL) - % of Strains Inhibited | Ticarcillin (6.25 µg/mL) - % of Strains Inhibited | Carbenicillin (6.25 µg/mL) - % of Strains Inhibited | Reference |
| 6 | 7% | 4% | 0% | |
| 7 | 11% | 4% | 0% | |
| 8 | 57% | 11% | 7% |
Mechanism of Action and Resistance
As a beta-lactam antibiotic, this compound's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.
-
Diagram: Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis.
Resistance to beta-lactam antibiotics in P. aeruginosa is a multifaceted issue. While specific studies on this compound resistance are dated, contemporary understanding points to several key mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring is a primary resistance mechanism.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets.
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics, rendering them less effective.
-
Reduced Permeability: Changes in the porin channels of the outer membrane can limit the entry of this compound into the periplasmic space.
-
Diagram: Mechanisms of Resistance to this compound
Caption: Resistance mechanisms against this compound in P. aeruginosa.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound against P. aeruginosa.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Pseudomonas aeruginosa isolates (clinical and/or reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa on a suitable agar plate overnight at 35°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Log-phase culture of P. aeruginosa
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Pipettes and sterile tips
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Grow P. aeruginosa in CAMHB to early- to mid-logarithmic phase (approximately 10⁶ CFU/mL).
-
Assay Setup:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.
-
Protocol: Murine Model of P. aeruginosa Lung Infection
This protocol describes a model to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound for injection
-
6-8 week old BALB/c mice
-
P. aeruginosa strain
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Pipettes and sterile tips
-
Sterile saline
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow P. aeruginosa to mid-log phase and wash the cells with sterile saline.
-
Resuspend the bacteria in saline to the desired concentration (e.g., 1-5 x 10⁶ CFU in 50 µL).
-
-
Infection of Mice:
-
Anesthetize the mice.
-
Administer the bacterial suspension intranasally in a 50 µL volume.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
A control group should receive a vehicle control (e.g., sterile saline).
-
-
Evaluation of Efficacy:
-
At 24 hours post-infection (or other relevant time points), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
-
Data Analysis: Compare the bacterial loads in the lungs of this compound-treated mice to the control group to determine the reduction in bacterial burden.
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: Early generation penicillins are primarily eliminated through the kidneys. They generally have a short half-life, necessitating frequent dosing to maintain therapeutic concentrations.
-
Pharmacodynamics: The efficacy of beta-lactam antibiotics against P. aeruginosa is best correlated with the time that the free drug concentration remains above the MIC of the organism (%fT>MIC). For serious infections, a target of ≥50% fT>MIC is often desired.
Further PK/PD studies would be essential to determine optimal dosing regimens for this compound against P. aeruginosa in a clinical setting.
Conclusion and Future Directions
The historical data on this compound indicate that it was a promising agent against P. aeruginosa, with in vitro potency superior to carbenicillin. However, the emergence of widespread beta-lactam resistance in P. aeruginosa necessitates a thorough re-evaluation of this compound's activity against contemporary clinical isolates.
Future research should focus on:
-
Determining the MIC distribution of this compound against a large and diverse collection of recent multidrug-resistant P. aeruginosa isolates.
-
Investigating the potential for synergy between this compound and beta-lactamase inhibitors.
-
Conducting modern pharmacokinetic and pharmacodynamic studies to establish optimal dosing strategies.
-
Elucidating the specific molecular mechanisms of resistance to this compound in P. aeruginosa.
By leveraging modern microbiological and pharmacological techniques, a clearer understanding of the potential role of this compound in the current landscape of antibiotic-resistant P. aeruginosa infections can be achieved.
References
Application Notes and Protocols for Pirbenicillin in Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbenicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1][2] It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture for antibacterial screening purposes.
Mechanism of Action
This compound, like other penicillin-class antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] These enzymes are crucial for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. By interfering with this process, this compound disrupts cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis.[3]
Data Presentation: In Vitro Antibacterial Activity of this compound
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound against various bacterial strains. This data has been compiled from available in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 68 | ~10⁵ | 3.1 | |
| Pseudomonas aeruginosa | 68 | 10⁷ | 6.25 | |
| Pseudomonas aeruginosa | 68 | 10⁸ - 10⁹ | 50 | |
| Escherichia coli | Not Specified | Not Specified | Comparable to Carbenicillin | |
| Serratia spp. | Not Specified | Not Specified | Comparable to Carbenicillin | |
| Citrobacter spp. | Not Specified | Not Specified | Comparable to Carbenicillin | |
| Enterobacter spp. | Not Specified | Not Specified | Comparable to Carbenicillin | |
| Proteus spp. | Not Specified | Not Specified | Less active than Carbenicillin |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | Inoculum Size (CFU/mL) | Activity Comparison | Reference |
| Streptococcus faecalis | Not Specified | Not Specified | More active than Carbenicillin |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Activity Comparison | Reference |
| Pseudomonas aeruginosa | 8-fold more active than Carbenicillin | |
| Pseudomonas aeruginosa | 4-fold more active than Ticarcillin |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or PBS) at a concentration of 1000 µg/mL. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Prepare the final inoculum by diluting the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic).
-
Well 12 should serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Standard agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a quadrant of a standard agar plate.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the plate with the lowest concentration of this compound that shows no colony growth or only one or two colonies.
Protocol 3: Cytotoxicity Assay in Mammalian Cell Lines
This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the researcher's field).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound sodium salt
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on its antibacterial activity, could be from 1 µg/mL to 1000 µg/mL. A pilot experiment is recommended to determine the optimal concentration range.
-
-
Treatment:
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. Comparative In Vitro Activity of this compound, Ticarcillin, and Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of piribenicillin, ticarcillin, and carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Studies with a New Broad-Spectrum Penicillin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pirbenicillin: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo efficacy data for Pirbenicillin in animal models of bacterial infection. The included protocols are based on established methodologies for evaluating antimicrobial agents in vivo and have been adapted to reflect the available information on this compound.
Introduction
This compound is a broad-spectrum β-lactam antibiotic with potent activity against a range of Gram-negative and Gram-positive bacteria. As a member of the penicillin class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. Early studies have demonstrated its efficacy in various animal infection models, often showing superior potency compared to its contemporary, carbenicillin. These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the in vivo efficacy of this compound.
Data Presentation: In Vivo Efficacy Summary
| Pathogen | Animal Model | This compound Efficacy Compared to Carbenicillin | Key Findings |
| Pseudomonas aeruginosa | Mouse | 3- to 4-fold greater potency[1] | This compound demonstrated a significant potency advantage in both in vitro and in vivo models against this opportunistic pathogen. |
| Escherichia coli | Mouse | Effective at 2- to 4-fold lower doses[1] | Mice infected with E. coli were protected by this compound at substantially lower doses than those required for carbenicillin. |
| Serratia spp. | Mouse | Effective at 2- to 4-fold lower doses[1] | Similar to the findings with E. coli, this compound showed enhanced efficacy against Serratia infections in mice. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound. These are generalized protocols based on standard practices for antimicrobial evaluation in animal models, as specific detailed protocols for this compound are not extensively published.
Protocol 1: Murine Sepsis Model for Efficacy Determination (Protective Dose - PD50)
This protocol is designed to determine the 50% protective dose (PD50) of this compound in a murine model of systemic infection (sepsis).
Materials:
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This compound sodium salt
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Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for injection
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Pathogen of interest (e.g., Pseudomonas aeruginosa, Escherichia coli) cultured to mid-logarithmic phase
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Mucin or other virulence-enhancing agent (optional)
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6-8 week old specific-pathogen-free mice (e.g., BALB/c or CD-1), weight-matched
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Sterile syringes and needles (27-30 gauge)
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Animal housing and monitoring equipment
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in appropriate broth media (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture in fresh broth and incubate to achieve mid-logarithmic growth phase (typically 2-4 hours).
-
Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (CFU/mL). The final concentration should be predetermined to induce a lethal infection in untreated animals within 24-48 hours. This is typically in the range of 10^6 to 10^8 CFU/mL.
-
The bacterial suspension may be mixed with a virulence-enhancing agent like mucin to establish a more consistent infection.
-
-
Infection:
-
Administer the bacterial inoculum to mice via intraperitoneal (IP) injection. The typical injection volume is 0.5 mL.
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-
Treatment:
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Prepare serial dilutions of this compound in sterile saline.
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Administer this compound via a parenteral route, such as subcutaneous (SC) or intramuscular (IM) injection, at a specified time post-infection (e.g., 1 and 6 hours post-infection).
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Include a vehicle control group (saline only) and a positive control group (e.g., carbenicillin) if applicable.
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Use multiple dose levels of this compound to determine the dose-response relationship.
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-
Monitoring and Endpoint:
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Monitor the animals for signs of morbidity and mortality at regular intervals for a period of 7-14 days.
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The primary endpoint is survival.
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The PD50 value is calculated using a suitable statistical method (e.g., probit analysis) based on the survival data at the end of the observation period.
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Protocol 2: Murine Thigh Infection Model for Bacterial Load Reduction
This model is used to assess the bactericidal activity of this compound at the site of infection.
Materials:
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Same as Protocol 1.
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Anesthetic agent for transient anesthesia (e.g., isoflurane).
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Tissue homogenizer.
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Agar plates for bacterial enumeration.
Procedure:
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Induction of Neutropenia (Optional but recommended for P. aeruginosa):
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Administer cyclophosphamide to the mice for several days prior to infection to induce a neutropenic state, which facilitates the establishment of a robust infection.
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-
Infection:
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Anesthetize the mice.
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Inject a defined inoculum of the bacterial pathogen (e.g., 0.1 mL of 10^6 CFU/mL P. aeruginosa) directly into the thigh muscle of one of the hind limbs.
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Treatment:
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Initiate treatment with this compound (and control articles) at a specified time post-infection (e.g., 2 hours).
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Administer the antibiotic via a systemic route (SC or IM at a site distant from the infected thigh).
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Treatment can be a single dose or multiple doses over a defined period (e.g., every 8 hours for 24 hours).
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Endpoint and Analysis:
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At a predetermined time after the initiation of treatment (e.g., 24 hours post-infection), euthanize the mice.
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Aseptically dissect the infected thigh muscle.
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Homogenize the tissue in a known volume of sterile saline.
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Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).
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The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the vehicle control group.
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Visualization of Key Processes
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a β-lactam antibiotic, this compound targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This diagram illustrates the general mechanism of action for β-lactam antibiotics.
Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).
Experimental Workflow: Murine Sepsis Model (PD50 Determination)
This diagram outlines the key steps in determining the protective dose (PD50) of this compound in a mouse model of sepsis.
References
Determining the Bactericidal vs. Bacteriostatic Activity of Pirbenicillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal versus bacteriostatic properties of Pirbenicillin, a broad-spectrum semisynthetic penicillin. Understanding whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for preclinical development and for predicting its therapeutic efficacy.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] This disruption of the cell wall integrity leads to cell lysis and death, classifying it as a bactericidal agent.[1] Laboratory studies have confirmed that this compound is bactericidal at concentrations generally equal to or only two-fold higher than its minimal inhibitory concentration (MIC).
Key Experimental Protocols
To definitively characterize the bactericidal activity of this compound, two primary in vitro methods are recommended:
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: This two-step process first determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and then identifies the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
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Time-Kill Curve Assay: This dynamic assay measures the rate of bacterial killing over time at various concentrations of this compound, providing a detailed profile of its bactericidal activity.
Experimental Protocol 1: Determination of MIC and MBC
This protocol outlines the broth microdilution method for determining the MIC, followed by the MBC assay.
Materials
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This compound analytical standard
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Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Streptococcus faecalis)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Sterile saline or phosphate-buffered saline (PBS)
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0.5 McFarland turbidity standard
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Mueller-Hinton Agar (MHA) plates
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Incubator (35 ± 2°C)
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Spectrophotometer (optional)
Procedure
Part A: Minimum Inhibitory Concentration (MIC) Assay
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Inoculum Preparation:
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From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.
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Suspend the colonies in sterile saline or CAMHB.
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Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
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-
This compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it further in CAMHB to twice the highest desired test concentration.
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In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
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Add 200 µL of the double-strength this compound solution to well 1.
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Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
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Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
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Part B: Minimum Bactericidal Concentration (MBC) Assay
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Subculturing:
-
From each well that shows no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile MHA plate.
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Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
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-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
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-
MBC Determination:
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Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
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Data Presentation: Hypothetical MIC and MBC Values for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 16 | 32 | 2 | Bactericidal |
| Streptococcus faecalis ATCC 29212 | 4 | 8 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Experimental Protocol 2: Time-Kill Curve Assay
This protocol details the time-kill curve assay to evaluate the rate of bactericidal activity of this compound.
Materials
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Same materials as for the MIC/MBC assay.
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Sterile culture tubes.
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Shaking incubator.
Procedure
-
Inoculum Preparation:
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Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.
-
-
Assay Setup:
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Prepare a series of sterile tubes, each containing CAMHB with this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no antibiotic.
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-
Inoculation and Sampling:
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Inoculate each tube with the prepared bacterial suspension.
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Incubate all tubes at 35 ± 2°C with shaking.
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At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
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Viable Cell Count:
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Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
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Plate 100 µL of appropriate dilutions onto MHA plates.
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Incubate the plates at 35 ± 2°C for 18-24 hours.
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-
Data Analysis:
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Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
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Plot the log₁₀ CFU/mL versus time for each this compound concentration.
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A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is a <3-log₁₀ reduction.[2]
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Data Presentation: Hypothetical Time-Kill Curve Data for this compound against P. aeruginosa
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 | 5.71 |
| 2 | 6.85 | 5.10 | 4.55 | 3.90 |
| 4 | 7.95 | 4.30 | 3.20 | <2.00 |
| 6 | 8.80 | 3.50 | <2.00 | <2.00 |
| 8 | 9.10 | 2.80 | <2.00 | <2.00 |
| 24 | 9.50 | <2.00 | <2.00 | <2.00 |
Visualizations
Signaling Pathway and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Bacterial Resistance to Pirbenicillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Pirbenicillin.
Section 1: General FAQs on this compound Resistance
Q1: What is this compound and its general spectrum of activity?
This compound is a broad-spectrum β-lactam antibiotic of the penicillin class.[1] It has shown activity against a range of bacteria, including a three- to fourfold greater potency against Pseudomonas aeruginosa compared to carbenicillin, both in vitro and in vivo.[1] Its antibacterial spectrum also includes Escherichia coli, Serratia, Citrobacter, and Enterobacter isolates, with minimal inhibitory concentrations (MICs) comparable to carbenicillin.[1] Additionally, this compound is more active than carbenicillin against certain gram-positive bacteria, notably Streptococcus faecalis.[1]
Q2: What are the primary mechanisms of bacterial resistance to β-lactam antibiotics like this compound?
Bacteria have evolved several fundamental mechanisms to resist β-lactam antibiotics. Understanding these is crucial for troubleshooting experimental results. The three primary mechanisms are:
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Enzymatic Degradation: Bacteria produce enzymes, most notably β-lactamases, that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2] This is the most significant resistance mechanism for penicillins.
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Target Site Modification: The bacterial targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential for cell wall synthesis. Mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of the antibiotic and rendering it less effective.
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Reduced Drug Accumulation: This involves changes to the bacterial cell membrane that either limit the influx of the antibiotic or actively pump it out of the cell using efflux pumps. This prevents the drug from reaching a high enough intracellular concentration to be effective.
Section 2: Troubleshooting Enzymatic Degradation by β-Lactamases
Q3: My bacterial isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound, but sequencing of the PBP genes reveals no mutations. What is the likely resistance mechanism?
The most probable cause is the production of β-lactamase enzymes. These enzymes specifically target and destroy the β-lactam ring that is central to the function of all penicillins, including this compound. The presence of β-lactamases is a very common resistance mechanism in both Gram-positive and Gram-negative bacteria and can confer high levels of resistance without any changes to the PBP targets.
Experimental Protocol: Nitrocefin Assay for β-Lactamase Detection
This protocol provides a rapid colorimetric method to detect β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed.
Materials:
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Bacterial culture (overnight liquid culture or colonies from a plate)
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Nitrocefin solution (typically 0.5 mg/mL in DMSO and diluted in phosphate buffer)
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Phosphate Buffered Saline (PBS), pH 7.0
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Microcentrifuge tubes or 96-well plate
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Positive control (e.g., a known β-lactamase-producing strain like E. coli with a TEM-1 plasmid)
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Negative control (e.g., a known susceptible strain like E. coli ATCC 25922)
Methodology:
-
Sample Preparation (Crude Lysate):
-
Harvest approximately 1-2 mL of overnight bacterial culture by centrifugation.
-
Resuspend the cell pellet in 200 µL of PBS.
-
Lyse the cells by sonication or by using a lysis buffer to release periplasmic enzymes.
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the enzymes.
-
-
Assay:
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Add 50 µL of the bacterial lysate supernatant to a well in a 96-well plate or a microcentrifuge tube.
-
Add 50 µL of the nitrocefin working solution.
-
Incubate at room temperature (or 37°C for faster results).
-
-
Result Interpretation:
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Observe for a color change from yellow to red.
-
A rapid color change (within 5-10 minutes) indicates strong β-lactamase activity.
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A slower change (up to 60 minutes) may indicate weaker or inducible enzyme activity.
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The negative control should remain yellow.
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Data Presentation: Major Classes of β-Lactamases
This table summarizes the major classes of β-lactamases, which are categorized based on their molecular structure (Ambler classification) and substrate profile.
| Ambler Class | Active Site | Key Substrates | General Inhibition by Clavulanic Acid |
| A | Serine | Penicillins, Cephalosporins, some Carbapenems (KPC-type) | Yes (for most, but not KPC) |
| B | Zinc (Metallo-β-lactamase) | Penicillins, Cephalosporins, Carbapenems | No |
| C | Serine | Cephalosporins (AmpC-type) | No |
| D | Serine | Oxacillin, Penicillins, some Carbapenems (OXA-type) | Poorly |
Data synthesized from sources.
Visualization: β-Lactamase Mechanism of Action
References
Technical Support Center: Optimizing Pirbenicillin Dosage for In Vitro Experiments
Welcome to the technical support center for pirbenicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semisynthetic penicillin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for the strength and rigidity of the bacterial cell wall.[1] The disruption of cell wall synthesis leads to the weakening of the cell wall and ultimately causes cell lysis.[1]
Q2: What is the typical in vitro spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a variety of bacteria. It is notably effective against Pseudomonas aeruginosa, showing three to four times the potency of carbenicillin in some studies. Its spectrum also includes Escherichia coli, Serratia, Citrobacter, and Enterobacter species. It has also shown activity against gram-positive bacteria, particularly Streptococcus faecalis. However, it is less active against Proteus spp. and inactive against ampicillin-resistant strains of E. coli.
Q3: What are the key parameters to consider when designing an in vitro experiment with this compound?
A3: Several factors can influence the outcome of in vitro experiments with this compound. The bacterial inoculum size is critical, as the activity of this compound can be inoculum-dependent. The pH of the culture medium can also affect its inhibitory activity, with greater activity observed at a lower pH (e.g., pH 6) compared to a higher pH (e.g., pH 8). The choice of growth medium is also important; Mueller-Hinton medium is commonly recommended for routine susceptibility testing. The incubation time and conditions (e.g., temperature, aerobic/anaerobic) should be appropriate for the specific bacterial species being tested.
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
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Possible Cause 1: High Inoculum Density. An overly dense bacterial inoculum can lead to apparently higher MIC values.
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Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
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Possible Cause 2: Inappropriate pH of the Medium. this compound's activity is pH-dependent.
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Solution: Ensure the pH of your growth medium is controlled and appropriate for your experiment. For enhanced activity, a slightly acidic pH may be considered.
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Possible Cause 3: this compound Degradation. As a β-lactam antibiotic, this compound can be susceptible to degradation.
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Solution: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
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Possible Cause 4: Bacterial Resistance. The bacterial strain may have acquired resistance to β-lactam antibiotics.
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Solution: Verify the identity and susceptibility profile of your bacterial strain. If resistance is suspected, consider testing for the presence of β-lactamases.
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Issue 2: No zone of inhibition in a disk diffusion assay.
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Possible Cause 1: Incorrect Disk Potency. The antibiotic disks may have an incorrect concentration or may have degraded.
-
Solution: Use commercially available, standardized this compound disks and ensure they are stored correctly and are within their expiration date.
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Possible Cause 2: High Bacterial Lawn Density. A very dense bacterial lawn can obscure the zone of inhibition.
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Solution: Ensure your bacterial lawn is spread evenly and is not overly dense.
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-
Possible Cause 3: Intrinsic Resistance. The test organism may be inherently resistant to this compound.
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Solution: Confirm the expected susceptibility of your bacterial strain from literature or previous testing.
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Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 68 | 3.1 | - |
| Escherichia coli | - | - | - |
| Proteus mirabilis | - | - | - |
| Enterobacter spp. | - | - | - |
| Serratia spp. | - | - | - |
Data is based on historical studies and may vary depending on the specific strains and testing conditions. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard CLSI guidelines.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or buffered solution) at a concentration of 1000 µg/mL.
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
- Add the prepared bacterial inoculum to each well.
- Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population.
1. Preparation:
- Prepare a standardized bacterial inoculum in logarithmic growth phase in a suitable broth (e.g., MHB).
- Prepare tubes containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
2. Assay Procedure:
- Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
3. Data Analysis:
- After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.
- Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Mechanism of action of this compound on a bacterial cell.
Caption: General experimental workflow for in vitro testing of this compound.
References
Investigating the stability of Pirbenicillin in different culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pirbenicillin in different culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in cell culture media?
A1: The stability of this compound, a β-lactam antibiotic, in culture media is primarily influenced by:
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pH: Penicillins are susceptible to degradation in acidic and alkaline conditions, with optimal stability generally observed between pH 6.0 and 7.0.[1]
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Temperature: Higher temperatures accelerate the degradation of this compound.[1] For instance, many antibiotics are stable for only about three days at 37°C in culture media.
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Media Components: Certain components in the culture media can interact with and degrade this compound. This can include enzymes released from cells or the presence of certain metal ions.
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Light Exposure: Some antibiotics are light-sensitive. It is good practice to protect media containing antibiotics from light.
Q2: How can I tell if my this compound is degrading in my cell culture experiments?
A2: Signs of this compound degradation may not always be visible. Key indicators include:
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Loss of Antibacterial Activity: The most direct sign is the failure to control bacterial contamination in your cell cultures.
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pH Shift in Media: Degradation products of some antibiotics can be acidic, causing a noticeable change in the color of the media's pH indicator.
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Inconsistent Experimental Results: If you observe variability in your experimental outcomes that cannot be attributed to other factors, antibiotic instability could be a contributing cause.
Q3: What are the recommended storage conditions for this compound stock solutions and media containing this compound?
A3: To maintain the stability of this compound:
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Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or PBS) and store them in aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
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Media Containing this compound: Prepare fresh working media with this compound as needed. If you must store it, keep it at 2-8°C and use it within a week. For long-term experiments, it is advisable to replenish the media with fresh this compound regularly.
Q4: Can I use this compound that has precipitated out of solution?
A4: No, if you observe precipitation in your this compound stock solution or in the culture media, it should not be used. Precipitation indicates that the antibiotic may have exceeded its solubility limit or has degraded. Using such a solution can lead to inaccurate dosing and ineffective bacterial control.[2]
Troubleshooting Guides
Issue 1: Sudden Bacterial Contamination Despite Using this compound
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution of this compound and add it to fresh culture medium. Compare its efficacy against the old medium. |
| Incorrect this compound Concentration | Verify the calculations for your stock and working concentrations. Ensure complete dissolution of the antibiotic powder when preparing the stock solution. |
| Resistant Bacterial Strain | If contamination persists with fresh this compound, consider that the bacteria may be resistant. Isolate the contaminant and perform antibiotic susceptibility testing to select a more effective antibiotic. |
| Improper Aseptic Technique | Review your laboratory's aseptic techniques. Ensure all materials and equipment are properly sterilized and that work is performed in a clean and certified biological safety cabinet.[3] |
Issue 2: Inconsistent or Unreliable Experimental Results
| Possible Cause | Troubleshooting Step |
| Variable this compound Bioactivity | The bioactivity of this compound may be decreasing over the course of your experiment due to degradation. This can affect cellular processes and lead to inconsistent results. |
| Sub-lethal Antibiotic Effects | Degraded antibiotic may be present at sub-lethal concentrations, which can still impact cell metabolism and gene expression without causing overt contamination. |
| Solution | To mitigate these issues, perform a stability study of this compound under your specific experimental conditions (media type, temperature, duration) to determine its rate of degradation. Based on the results, establish a schedule for replenishing the media with fresh this compound to maintain a consistent, effective concentration. |
Quantitative Data on this compound Stability
Table 1: Illustrative Stability of this compound (100 µg/mL) at 37°C in Different Culture Media
| Time (Hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100% | 100% | 100% |
| 24 | 85% | 88% | 90% |
| 48 | 65% | 70% | 75% |
| 72 | 40% | 50% | 55% |
| 96 | 20% | 30% | 35% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the concentration of intact this compound over time.
Materials:
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This compound standard
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Culture medium (e.g., DMEM, RPMI-1640)
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HPLC system with a UV detector
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C18 HPLC column
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Acetonitrile (HPLC grade)
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Trifluoroacetic acid (TFA)
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Sterile microcentrifuge tubes
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0.22 µm syringe filters
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in sterile water. Create a series of standards by diluting the stock solution in the culture medium to be tested.
-
Sample Preparation:
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Add this compound to the culture medium at the desired final concentration.
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Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
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To precipitate proteins, add an equal volume of acetonitrile to the media aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can consist of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject the prepared standards and samples.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in the experimental samples at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0.
-
Protocol 2: Assessment of this compound Bioactivity by Microbiological Assay
This method determines the biological activity of this compound by measuring its ability to inhibit bacterial growth.
Materials:
-
This compound
-
Culture medium
-
A susceptible bacterial strain (e.g., Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Sterile paper discs
Methodology:
-
Sample Preparation:
-
Prepare and incubate this compound in the culture medium as described in the HPLC protocol, collecting aliquots at various time points.
-
-
Preparation of Bacterial Plates:
-
Prepare a standardized suspension of the susceptible bacterial strain.
-
Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates to create a bacterial lawn.
-
-
Disc Diffusion Assay:
-
Impregnate sterile paper discs with the this compound samples collected at different time points.
-
Also, prepare discs with known concentrations of fresh this compound to serve as standards.
-
Place the discs onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each disc.
-
-
Data Analysis:
-
Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the this compound standards.
-
Use the standard curve to determine the bioactive concentration of this compound in the experimental samples at each time point.
-
Visualizations
References
Troubleshooting inconsistent results in Pirbenicillin antibacterial assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pirbenicillin antibacterial susceptibility testing. The following sections address common issues that may lead to inconsistent results in assays such as Minimum Inhibitory Concentration (MIC) and disk diffusion tests.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic, broad-spectrum penicillin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This interference with the cross-linkage of peptidoglycan chains, essential for cell wall integrity, leads to cell lysis and bacterial death.[1]
Q2: Against which types of bacteria is this compound generally effective?
This compound has demonstrated broad-spectrum activity. It is notably effective against Pseudomonas aeruginosa, showing a three- to four-fold greater potency than carbenicillin both in vitro and in vivo. Its antibacterial spectrum also includes isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter. Additionally, it is more active against certain gram-positive bacteria, such as Streptococcus faecalis, when compared to carbenicillin. However, it is less active against Proteus species.
Q3: What are the common antibacterial susceptibility testing methods for this compound?
Standard methods for determining the susceptibility of bacteria to this compound include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. These methods are widely used for penicillin-class antibiotics.
Q4: We are observing "skipped wells" in our broth microdilution assay for this compound. What could be the cause?
"Skipped wells" refer to the absence of bacterial growth at a lower concentration of an antibiotic, while growth is observed at higher concentrations. This can be due to technical errors like improper dilution of the antibiotic. If you encounter skipped wells, it is recommended to repeat the experiment to rule out technical mistakes.
Troubleshooting Inconsistent Assay Results
High Variability in Minimum Inhibitory Concentration (MIC) Values
Inconsistent MIC values between experimental replicates can be a significant issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial suspension is homogeneous and standardized to the correct turbidity, typically a 0.5 McFarland standard. Verify the inoculum density through plating and colony counting. |
| Pipetting Errors | Regularly calibrate pipettes to ensure accurate serial dilutions of this compound. |
| Contamination | Adhere to strict aseptic techniques to prevent contamination of cultures and media. |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C or lower) in small aliquots to prevent repeated freeze-thaw cycles. As a beta-lactam antibiotic, this compound is susceptible to degradation. |
| Media Composition | The pH and cation concentration of the growth medium can impact the activity of this compound. Use standardized and quality-controlled Mueller-Hinton agar or broth for consistency. |
| Incubation Time | Prolonged incubation can lead to an apparent increase in the MIC. For most standard MIC assays, an incubation period of 18-24 hours is recommended. |
Inaccurate Zone Sizes in Disk Diffusion Assays
The Kirby-Bauer disk diffusion method is another common technique where variability can occur.
| Potential Cause | Recommended Solution |
| Agar Depth | The depth of the Mueller-Hinton agar should be uniform, as plates poured too thin or too deep can lead to false-susceptible or false-resistant results, respectively. |
| Inoculum Concentration | An inoculum that is too light will result in overly large zones of inhibition, while an overly heavy inoculum will lead to smaller zones. Use a bacterial suspension equivalent to a 0.5 McFarland standard. |
| Disk Potency | Ensure that the this compound disks are stored correctly to maintain their potency. |
| Incubation Conditions | Incubate plates at a temperature of 35°C ± 2°C. Avoid incubation in a CO2-enriched atmosphere, as this can lower the pH of the agar and affect the antibiotic's activity. |
| pH of Media | The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. A pH outside this range can alter the activity of penicillin-class antibiotics. |
Experimental Protocols
Broth Microdilution for MIC Determination
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Inoculate them into a suitable broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Perform a final dilution to achieve the target inoculum density of approximately 5 x 10^5 CFU/mL in the final well volume.
-
This compound Dilution: Prepare a stock solution of this compound in an appropriate solvent. Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria only) and a sterility control well (broth only). Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube. Inoculate a Mueller-Hinton agar plate by streaking the swab across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Antibiotic Disks: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in an inverted position.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Visual Guides
Caption: Workflow for this compound antibacterial susceptibility testing.
Caption: Troubleshooting logic for inconsistent this compound assay results.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Analysis of Pirbenicillin Degradation Products
Disclaimer: Publicly available data on the specific degradation pathways and products of Pirbenicillin is limited. This guide is based on the well-established degradation patterns and analytical methodologies for other β-lactam antibiotics, particularly broad-spectrum penicillins. The information provided should be considered as a general framework to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Like other penicillins, this compound is susceptible to degradation primarily through the hydrolysis of its β-lactam ring. This can be catalyzed by acidic or basic conditions, as well as by β-lactamase enzymes. The primary degradation product is expected to be the corresponding penicilloic acid. Further degradation can lead to the formation of penilloic acid and other secondary products. Oxidation of the thioether group in the thiazolidine ring is another potential degradation pathway.
Q2: What are the typical stress conditions used in forced degradation studies for a penicillin-like compound?
A2: Forced degradation studies are conducted to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[1][2] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 4-24 hours.
-
Thermal Degradation: 60-80°C for 24-72 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying this compound and its degradation products.[3] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: How can I improve the separation of this compound from its degradation products in my HPLC method?
A4: To improve separation, you can optimize several chromatographic parameters:
-
Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.
-
pH of the Aqueous Phase: The ionization state of this compound and its degradation products is pH-dependent, which significantly affects their retention. Experiment with a pH range around the pKa values of the analytes.
-
Column Chemistry: A C18 column is a good starting point, but other stationary phases like C8 or phenyl-hexyl could offer different selectivity.
-
Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, can be effective in separating compounds with a wide range of polarities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (temperature too low, exposure time too short, reagent concentration too low).- this compound is highly stable under the tested conditions. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, higher concentration of acid/base/oxidizing agent).- Confirm the activity of your stress reagents. |
| Complete degradation of this compound. | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower reagent concentration). |
| Poor peak shape (tailing or fronting) in HPLC. | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure consistent ionization of the analyte.- Reduce the injection volume or sample concentration.- Use a mobile phase additive like triethylamine to mask active silanol groups on the column. |
| Co-elution of degradation products. | - Insufficient chromatographic resolution. | - Optimize the HPLC method (see FAQ Q4).- Consider using a different column with a different selectivity. |
| Ghost peaks or baseline noise. | - Contaminated mobile phase or glassware.- Carryover from previous injections.- Detector lamp aging. | - Use fresh, high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol in your autosampler.- Replace the detector lamp if necessary. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and ensure proper priming. |
Quantitative Data from Forced Degradation Studies (Illustrative Example)
The following table summarizes hypothetical data from a forced degradation study on this compound, demonstrating the expected percentage degradation under various stress conditions.
| Stress Condition | This compound Assay (%) | Major Degradation Product (%) | Other Degradation Products (%) |
| 0.1 M HCl (60°C, 4h) | 85.2 | 12.5 (Penicilloic Acid) | 2.3 |
| 0.1 M NaOH (RT, 2h) | 78.9 | 18.3 (Penicilloic Acid) | 2.8 |
| 10% H₂O₂ (RT, 12h) | 92.1 | 6.8 (Oxidized Product) | 1.1 |
| Heat (80°C, 48h) | 95.5 | 3.5 | 1.0 |
| UV Light (254nm, 24h) | 91.8 | 7.1 | 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 1 mL of 0.2 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize the solution with 1 mL of 0.2 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep the mixture at room temperature for 12 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (General Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: General degradation pathway of this compound via hydrolysis.
Caption: Workflow for a typical forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Pirbenicillin degradation during long-term experiments
Disclaimer: Publicly available data on the specific degradation pathways and stability kinetics of Pirbenicillin is limited. The following guidance is based on established principles for other β-lactam antibiotics, particularly penicillins. Researchers should validate these strategies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over the course of my multi-day experiment. What is the likely cause?
A1: The most common cause of activity loss in penicillin-based antibiotics like this compound is the hydrolytic degradation of the β-lactam ring. This process is often accelerated by factors such as suboptimal pH, elevated temperatures, and the presence of certain metal ions in the experimental medium. Even at neutral pH, significant hydrolysis can occur over several days at room temperature[1].
Q2: What are the primary degradation products of this compound, and are they toxic to my cell cultures?
A2: The primary degradation product of penicillin hydrolysis is the corresponding penicilloic acid, which is biologically inactive as an antibiotic[1]. While generally considered to have low cytotoxicity, high concentrations of degradation products could potentially interfere with sensitive biological assays.
Q3: At what pH is this compound most stable?
A3: While specific data for this compound is unavailable, penicillins, in general, are most stable in a slightly acidic to neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. It is crucial to maintain a well-buffered solution within the optimal pH range for your specific experimental setup.
Q4: Can I pre-dissolve this compound in an aqueous buffer and store it for later use?
A4: It is generally recommended to prepare fresh solutions of this compound immediately before use. If storage is unavoidable, solutions should be kept at low temperatures (2-8°C) for a limited time. Long-term storage of this compound in aqueous solutions, even when frozen, is not recommended due to the potential for degradation.
Q5: Are there any common laboratory reagents or media components that can accelerate this compound degradation?
A5: Certain components in cell culture media or buffers can contribute to the degradation of β-lactam antibiotics. For instance, the presence of certain metal ions can catalyze hydrolysis[2]. It is advisable to review the composition of your experimental media for any potentially incompatible components.
Troubleshooting Guides
Issue: Rapid Loss of this compound Efficacy
This guide provides a systematic approach to identifying and mitigating the causes of accelerated this compound degradation in your experiments.
-
Initial Assessment:
-
Confirm the initial potency of your this compound stock.
-
Review your experimental protocol for any recent changes.
-
-
Environmental Factors:
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Temperature: Ensure that the experimental temperature is appropriate and stable. Avoid unnecessary exposure to elevated temperatures.
-
pH: Measure the pH of your experimental medium containing this compound. If it is outside the optimal range for penicillin stability, adjust and buffer the solution accordingly.
-
-
Solution and Media Composition:
-
Solvent: If using a co-solvent, ensure its purity and compatibility with this compound.
-
Additives: Investigate if any additives in your solution, such as metal ions, could be catalyzing degradation. Consider using chelating agents like sodium citrate as a potential stabilizer[2].
-
Freshness: Always use freshly prepared this compound solutions.
-
-
Analytical Verification (Optional but Recommended):
-
Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of active this compound over time. This will provide definitive data on the rate of degradation.
-
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table provides generalized stability information for penicillins under various conditions to illustrate the impact of environmental factors.
| Condition | Stressor | Typical Observation for Penicillins | Reference |
| Hydrolysis | Acidic (e.g., 0.1 M HCl) | Rapid degradation | [3] |
| Neutral (e.g., Water) | Slower degradation, but significant over days | ||
| Basic (e.g., 0.1 M NaOH) | Rapid degradation | ||
| Oxidation | Hydrogen Peroxide | Potential for degradation | |
| Temperature | Elevated (e.g., >40°C) | Accelerated degradation | |
| Light | UV Exposure | Can contribute to degradation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.
1. Objective: To assess the stability of this compound under various stress conditions and identify the resulting degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable detector (e.g., UV)
-
pH meter
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at optimal pH) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, monitoring at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound and a solution to elevated temperatures (e.g., 60°C) for a defined period.
-
At each time point, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light.
-
Analyze at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Visualizations
Caption: Figure 1. Troubleshooting Workflow for this compound Degradation.
Caption: Figure 2. General Hydrolytic Degradation Pathway of Penicillins.
References
Technical Support Center: Enhancing Pirbenicillin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Pirbenicillin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound and why is it problematic?
This compound, like many other β-lactam antibiotics, is anticipated to have low and variable oral bioavailability. This is primarily due to several factors:
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Poor Permeability: The presence of a carboxylic acid group, which is typical for penicillins, leads to ionization at physiological pH, limiting its ability to passively diffuse across the intestinal epithelium.
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Chemical Instability: this compound may be susceptible to degradation in the acidic environment of the stomach.
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Efflux Transporters: It may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the drug back into the gut lumen.
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First-Pass Metabolism: The drug that is absorbed may be subject to metabolism in the intestinal wall and liver before reaching systemic circulation.
These factors contribute to insufficient plasma concentrations when this compound is administered orally, potentially compromising its therapeutic efficacy in animal models.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
The most common and effective strategies focus on overcoming the limitations mentioned above:
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Prodrug Approach: This is a widely used and successful strategy for β-lactam antibiotics.[1] By masking the polar carboxyl group with a lipophilic moiety, a more permeable ester prodrug is created. This prodrug can more easily cross the intestinal membrane and is then hydrolyzed by endogenous esterases in the intestinal wall, plasma, or liver to release the active this compound.
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds. While this compound itself is not highly lipophilic, a lipophilic prodrug of this compound would be an excellent candidate for a SEDDS formulation.[2]
-
Permeation Enhancers: Co-administration with excipients that transiently and safely increase the permeability of the intestinal epithelium.
-
Nanotechnology: Reducing the particle size of the drug formulation to the nanoscale can increase the surface area for dissolution and improve absorption.
-
Q3: How do I choose an appropriate animal model for studying this compound's oral bioavailability?
The choice of animal model is critical and can significantly impact the results. Common models include:
-
Mice and Rats: These are the most common initial models due to their cost-effectiveness and ease of handling. However, differences in their gastrointestinal physiology and drug metabolism compared to humans can make direct extrapolation of data challenging.
-
Dogs: The gastrointestinal tract of dogs shares more similarities with humans than rodents, making them a valuable model for bioavailability studies.
-
Pigs: The pig is considered a good preclinical model for predicting oral bioavailability in humans due to similarities in gastrointestinal anatomy and physiology.[3]
It is crucial to perform intravenous (IV) administration studies in the same species to determine the absolute oral bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the formulation. | 1. Particle Size Reduction: Micronize or nanosize the drug powder to increase surface area and dissolution rate. 2. Formulation with Solubilizing Agents: Incorporate surfactants or co-solvents in the formulation. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer. |
| Degradation in gastric acid. | 1. Enteric Coating: Formulate tablets or capsules with a pH-sensitive coating that dissolves in the higher pH of the small intestine. 2. Co-administration with a Proton Pump Inhibitor: For experimental purposes, an agent like omeprazole can be used to raise gastric pH. |
| Low intestinal permeability. | 1. Synthesize a Prodrug: Create a lipophilic ester prodrug of this compound to enhance passive diffusion. 2. Incorporate Permeation Enhancers: Include excipients like sodium caprate in the formulation (requires careful toxicity assessment). |
| Efflux by P-glycoprotein (P-gp). | 1. Co-administer a P-gp Inhibitor: Use known inhibitors like piperine in the formulation for experimental studies. 2. Select Prodrug Moiety Carefully: Some prodrug moieties may have a lower affinity for P-gp. |
| First-pass metabolism. | 1. Prodrug Strategy: A prodrug can alter the metabolic profile. 2. Lipid-Based Formulations: These may promote lymphatic uptake, partially bypassing the liver. |
Issue 2: Difficulty in Synthesizing a Stable and Effective this compound Prodrug
| Potential Cause | Troubleshooting Steps |
| The chosen ester linkage is too stable and does not hydrolyze in vivo. | 1. Vary the Ester Moiety: Synthesize a series of prodrugs with different ester groups (e.g., acyloxyalkyl esters like pivoxil) that are known to be substrates for endogenous esterases.[4] 2. In Vitro Hydrolysis Assays: Test the stability of the prodrugs in plasma and tissue homogenates (liver, intestine) from the target animal species to assess the rate of conversion to this compound. |
| The prodrug is chemically unstable in the formulation. | 1. Stability Studies: Conduct comprehensive stability testing of the prodrug under various conditions (pH, temperature, humidity). 2. Formulation Optimization: Adjust the formulation excipients and manufacturing process to enhance stability. |
| The prodrug has poor solubility. | 1. Modify the Prodrug Moiety: Select an ester group that provides a better balance between lipophilicity and solubility. 2. Advanced Formulation: Utilize techniques like solid dispersions or SEDDS to improve the solubility of the prodrug. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and a Prodrug Following Oral Administration in Beagle Dogs
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
| This compound | 50 | 0.8 ± 0.2 | 1.5 ± 0.5 | 2.5 ± 0.7 | < 10 |
| This compound Pivoxil Prodrug | 75 (equimolar to 50 mg this compound) | 4.2 ± 0.9 | 2.0 ± 0.5 | 15.8 ± 3.1 | ~60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a this compound Acyloxyalkyl Ester Prodrug (e.g., Pivoxil Ester)
-
Protection of this compound: If necessary, protect any reactive functional groups on the this compound molecule that are not the target for esterification.
-
Activation of the Carboxylic Acid: Convert the carboxylic acid of this compound to a more reactive species, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Esterification: React the activated this compound with the desired acyloxyalkyl halide (e.g., chloromethyl pivalate). The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base.
-
Deprotection (if applicable): Remove any protecting groups.
-
Purification: Purify the resulting prodrug using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the prodrug using methods like NMR, mass spectrometry, and HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound sodium salt (e.g., 10 mg/kg) dissolved in sterile saline via the tail vein.
-
Oral (PO) Group 1: Administer a suspension of this compound in a vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage (e.g., 50 mg/kg).
-
Oral (PO) Group 2: Administer a suspension of the this compound prodrug in the same vehicle at an equimolar dose to the this compound oral group.
-
-
Blood Sampling: Collect blood samples (e.g., 100 µL) from the jugular vein cannula or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound (and the prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Pirbenicillin synthesis
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of Pirbenicillin, focusing on the identification and minimization of impurities.
Q1: My final this compound product shows an unexpected peak in the HPLC chromatogram. What could it be?
A1: An unexpected peak could be one of several possibilities:
-
Unreacted Starting Materials: Residual 6-aminopenicillanic acid (6-APA) or the activated side-chain precursor (a derivative of D-phenylglycine) may be present.
-
Process-Related Impurities: These are by-products formed during the synthesis. For aminopenicillins, this can include dimers or polymers formed from the reaction of the amine side chain with the β-lactam ring of another molecule.
-
Degradation Products: this compound, like other β-lactam antibiotics, is susceptible to degradation. The most common degradation product is the corresponding penicilloic acid, formed by the hydrolytic cleavage of the β-lactam ring.[1][2][3] Other degradation products like penilloic acid may also form under certain conditions.[4][5]
-
Epimers: If the chiral center in the D-phenylglycine side chain epimerizes during the reaction, you may see the L-phenylglycine diastereomer of this compound.
To identify the peak, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity, which can provide significant clues to its identity.
Q2: The yield of my this compound synthesis is low, and I observe multiple by-products. How can I optimize the reaction?
A2: Low yields and the formation of multiple by-products in penicillin synthesis are often related to the acylation step of 6-APA. Consider the following optimizations:
-
Control of pH: The pH of the reaction mixture is critical. Deviations from the optimal pH can lead to the degradation of the β-lactam ring and promote side reactions.
-
Temperature Control: The acylation reaction is often performed at low temperatures (e.g., 0-5°C) to minimize degradation and side reactions.
-
Purity of Starting Materials: Ensure the high purity of your 6-APA and the activated side-chain. Impurities in the starting materials can lead to the formation of related impurities in the final product. For instance, the presence of L-phenylglycine derivatives in your D-phenylglycine starting material can lead to the formation of the corresponding diastereomeric impurity.
-
Choice of Acylating Agent and Coupling Method: The method used to activate the side-chain's carboxylic acid (e.g., acid chloride, mixed anhydride) can influence the impurity profile. The use of silyl protecting groups for the 6-APA can sometimes improve yields and reduce side reactions.
Q3: My purified this compound product changes color or loses potency upon storage. What is happening and how can I prevent it?
A3: Color change and loss of potency are typically signs of product degradation. Penicillins are sensitive to moisture, heat, and pH extremes.
-
Hydrolysis: The primary degradation pathway is the hydrolysis of the β-lactam ring to form inactive penicilloic acids. This process is accelerated by moisture and non-neutral pH.
-
Storage Conditions: To minimize degradation, store purified this compound as a dry powder in a cool, dark, and dry place. Use of desiccants is highly recommended. For solutions, use appropriate buffers and store at recommended temperatures (often refrigerated) for a limited time.
-
Packaging: Ensure that the storage container is well-sealed and made of a non-reactive material.
Q4: How can I confirm the identity of a suspected impurity?
A4: A multi-step approach is typically used for impurity identification:
-
Separation: Develop a robust HPLC method that effectively separates the impurity from the main this compound peak and other components.
-
Mass Determination: Use LC-MS to determine the molecular weight of the impurity. The fragmentation pattern in MS/MS can provide structural information.
-
Structural Elucidation: For complete structural confirmation, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reference Standards: If available, co-injecting a certified reference standard of the suspected impurity with your sample in the HPLC system is a definitive way to confirm its identity.
Potential Impurities in this compound Synthesis
Based on the synthesis of structurally related aminopenicillins, the following table summarizes potential impurities that may be encountered.
| Impurity Type | Potential Compound Name | Likely Origin |
| Starting Material | 6-Aminopenicillanic Acid (6-APA) | Incomplete reaction during the acylation step. |
| Starting Material | D-Phenylglycine derivative (activated side-chain) | Incomplete reaction or hydrolysis of the activated side-chain. |
| Process-Related | This compound Dimer | Intermolecular reaction between the side-chain amine of one molecule and the β-lactam ring of another. |
| Process-Related | L-Pirbenicillin (Diastereomer) | Presence of the L-enantiomer in the D-phenylglycine starting material. |
| Degradation | Pirbenicilloic Acid | Hydrolysis of the β-lactam ring of this compound, accelerated by moisture, acid, or base. |
| Degradation | Pirbenilloic Acid | Further degradation product that can form from penicilloic acid, particularly under acidic conditions. |
| Residual Solvents | Methylene Chloride, Acetone, Isopropyl Alcohol, etc. | Solvents used during synthesis and purification steps. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This is a general reverse-phase HPLC method adaptable for aminopenicillin impurity analysis. Method optimization will be required for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
This method is based on typical HPLC conditions for ampicillin analysis and should be validated for this compound.
Protocol 2: Identification of Impurities by LC-MS
-
LC System: Use an HPLC or UHPLC system with a method similar to Protocol 1. For MS compatibility, replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid in water.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for penicillins.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks. Subsequently, perform tandem MS (MS/MS) experiments on the impurity peaks to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: General degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for impurity identification and confirmation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cross-Reactivity of Pirbenicillin with Other Penicillin-Class Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbenicillin is a broad-spectrum penicillin antibiotic. As with all beta-lactam antibiotics, the potential for allergic reactions and cross-reactivity with other members of the same class is a significant consideration in its clinical development and use. This guide provides a comparative analysis of the potential cross-reactivity of this compound with other penicillin-class antibiotics. Due to a lack of direct experimental data on this compound's allergenic profile, this guide utilizes an inferential approach based on its chemical structure, specifically its R1 side chain, in comparison to other penicillins with known cross-reactivity profiles. The information presented herein is intended to guide research and development efforts by highlighting key structural motifs that may be involved in allergenic responses.
The cross-reactivity among beta-lactam antibiotics is primarily determined by the similarity of their R1 side chains rather than the core beta-lactam ring.[1][2][3] Allergic reactions are typically mediated by IgE antibodies that recognize the R1 side chain of the sensitizing penicillin.[4][5] Subsequent exposure to a different penicillin with a structurally similar R1 side chain can trigger an allergic response.
Structural Analysis of this compound's R1 Side Chain
The chemical structure of this compound, as identified from the PubChem database, is (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The R1 side chain of this compound is a complex moiety: [[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino] .
For the purpose of inferring cross-reactivity, this R1 side chain can be broken down into three key structural motifs:
-
Phenylacetyl group: This is a common motif found in Penicillin G.
-
Aminoacetyl group: Variations of this group are present in aminopenicillins like Ampicillin and Amoxicillin.
-
Pyridinylmethylideneamino group: This is a more unique and complex component of this compound's side chain.
Inferred Cross-Reactivity Profile of this compound
The presence of the phenylacetyl and aminoacetyl-like moieties suggests a potential for cross-reactivity with penicillins containing similar structures. However, the large and complex pyridinylmethylideneamino group may significantly alter the overall shape and immunogenicity of the R1 side chain, potentially reducing or altering its cross-reactivity profile compared to simpler penicillins.
The following table summarizes the inferred potential for cross-reactivity between this compound and other penicillin-class antibiotics based on shared structural motifs. It is critical to note that this information is not based on experimental data for this compound and should be interpreted with caution.
| Comparative Penicillin | Shared R1 Side Chain Motif | Inferred Potential for Cross-Reactivity with this compound | Supporting Rationale |
| Penicillin G | Phenylacetyl | Possible | Shared phenylacetyl group is a known allergenic determinant. |
| Ampicillin | Amino-phenylacetyl | Possible | Presence of a phenylacetyl group and an amino group on the alpha-carbon, which has some similarity to the aminoacetyl portion of this compound's side chain. |
| Amoxicillin | Amino-hydroxyphenylacetyl | Less Likely | While an aminopenicillin, the hydroxyl group on the phenyl ring makes it structurally more distinct from this compound's side chain compared to Ampicillin. |
| Piperacillin | Complex ureido side chain | Unlikely | The R1 side chain of Piperacillin is structurally very different from that of this compound. |
Experimental Protocols for Assessing Penicillin Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, specific experimental studies are required. The following are standard methodologies used to assess penicillin allergies and cross-reactivity.
In Vitro Immunoassays
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay can be used to measure the binding of IgE antibodies from penicillin-allergic patients' serum to this compound-protein conjugates. A competitive ELISA format can be employed to determine the degree of cross-reactivity by assessing the ability of other penicillins to inhibit the binding of IgE to immobilized this compound.
-
Radioallergosorbent Test (RAST): Similar to ELISA, RAST measures the amount of specific IgE antibodies to a particular allergen, in this case, this compound.
Cellular Assays
-
Basophil Activation Test (BAT): This flow cytometry-based assay measures the activation of basophils (a type of white blood cell) from a penicillin-allergic patient upon exposure to this compound. The degree of cross-reactivity can be assessed by challenging the basophils with other penicillins.
In Vivo Testing
-
Skin Prick Testing: A small amount of a dilute solution of this compound is introduced into the skin via a small prick. A positive reaction (a wheal and flare) indicates the presence of specific IgE antibodies.
-
Intradermal Testing: If the skin prick test is negative, a more sensitive intradermal test may be performed, where a small amount of the antibiotic is injected into the dermis.
-
Drug Provocation Test (DPT) / Graded Challenge: This is the gold standard for diagnosing drug hypersensitivity. Under close medical supervision, the patient is given gradually increasing doses of this compound, starting with a very small dose, to determine if they can tolerate the drug without an allergic reaction.
Visualization of Inferred Cross-Reactivity
The following diagram illustrates the logical relationship of this compound's potential cross-reactivity with other penicillin-class antibiotics based on shared R1 side chain motifs.
Caption: Inferred cross-reactivity of this compound.
Conclusion and Future Directions
The analysis of this compound's R1 side chain suggests a potential for cross-reactivity with other penicillins, particularly those containing a phenylacetyl moiety like Penicillin G and, to a lesser extent, aminopenicillins like Ampicillin. However, the unique and complex nature of this compound's side chain may lead to a distinct allergenic profile.
It is imperative that dedicated experimental studies are conducted to accurately characterize the cross-reactivity of this compound. Such studies should employ a combination of in vitro immunoassays and cellular assays, followed by carefully controlled in vivo testing in well-characterized patient populations with confirmed penicillin allergies. The data generated from these studies will be crucial for the safe and effective clinical use of this compound and for providing clear guidance to clinicians on its use in patients with a history of penicillin allergy. The lack of direct experimental data represents a significant knowledge gap that needs to be addressed in future research.
References
Validating Pirbenicillin MIC Results: A Comparative Guide Using Control Strains
For researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing (AST), the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) results are paramount. This guide provides a framework for validating the performance of Pirbenicillin, an extended-spectrum penicillin, using standardized quality control (QC) strains.
Due to the limited availability of current, official MIC quality control ranges for this compound from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide utilizes historical data for a comparator antibiotic, Mezlocillin, to illustrate the validation process. This approach allows laboratories to assess the precision and accuracy of their MIC testing methodology for penicillin-class antibiotics.
Comparative MIC Quality Control Ranges
The following table summarizes the historical CLSI MIC quality control ranges for Mezlocillin against standard ATCC® control strains. These ranges can be used to verify that the testing methodology is performing within expected parameters. Laboratories should aim for their results with these control strains to fall within these established ranges.
| Antimicrobial Agent | QC Strain | MIC Quality Control Range (µg/mL) | Reference |
| This compound | Escherichia coli ATCC® 25922 | No data available | N/A |
| Pseudomonas aeruginosa ATCC® 27853 | No data available | N/A | |
| Staphylococcus aureus ATCC® 29213 | No data available | N/A | |
| Mezlocillin | Escherichia coli ATCC® 25922 | 2.0 - 8.0 | CLSI M100 (pre-2018)[1] |
| (Comparator) | Pseudomonas aeruginosa ATCC® 27853 | 8.0 - 32.0 | CLSI M100 (pre-2018)[1] |
| Staphylococcus aureus ATCC® 29213 | 1.0 - 4.0 | CLSI M100 (pre-2018)[1] |
Note: The QC ranges for Mezlocillin are no longer included in the current CLSI M100 document but are provided here for validation of testing procedures for older penicillin agents.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standardized broth microdilution method for determining MIC values, which is a widely accepted and reproducible technique.
1. Preparation of Materials:
-
Control Strains: Obtain certified quality control strains such as Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, and Staphylococcus aureus ATCC® 29213 from a reputable supplier (e.g., ATCC).
-
Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Antimicrobial Agent: Prepare a stock solution of this compound (or the comparator antibiotic) at a known concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or plate reader.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the QC strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Ensure the final volume in each well is consistent (e.g., 100 µL) after the addition of the inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Compare the MIC values obtained for the QC strains with the expected ranges for the comparator antibiotic. If the results for the comparator fall within the specified ranges, it provides confidence in the test system's accuracy for a penicillin-class drug like this compound.
Experimental Workflow for MIC Validation
The following diagram illustrates the key steps in the workflow for validating this compound MIC results using control strains.
Caption: Workflow for MIC validation using control strains.
References
Pirbenicillin Demonstrates Superior In Vitro Efficacy Against Pseudomonas aeruginosa Compared to Carbenicillin
A comprehensive review of experimental data indicates that pirbenicillin, a semisynthetic penicillin, exhibits greater in vitro activity against Pseudomonas aeruginosa than carbenicillin. This guide presents a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols.
For researchers and drug development professionals engaged in the study of antibacterial agents, the following comparison provides objective data on the performance of this compound and carbenicillin against the opportunistic pathogen Pseudomonas aeruginosa. The evidence strongly suggests that this compound is a more potent agent in laboratory settings.
Comparative In Vitro Efficacy: A Quantitative Overview
A key study evaluating 68 clinical isolates of Pseudomonas aeruginosa revealed that this compound has a significantly lower median minimum inhibitory concentration (MIC) compared to carbenicillin across various experimental conditions.[1][2] The MIC is a fundamental measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium.
The in vitro superiority of this compound is most pronounced at a standard inoculum size, though this advantage diminishes as the bacterial load increases.[1][2] Both drugs demonstrate enhanced activity in acidic environments.[1]
| Parameter | This compound | Carbenicillin | Ticarcillin |
| Median MIC (10⁵ CFU/ml) | 3.1 µg/ml | 25 µg/ml | 12.5 µg/ml |
| Median MIC (10⁷ CFU/ml) | 6.25 µg/ml | 50 µg/ml | 12.5 µg/ml |
| Median MIC (10⁸-10⁹ CFU/ml) | 50 µg/ml | 100 µg/ml | 50 µg/ml |
| Inhibition at 6.25 µg/ml (pH 6) | 57% of strains | 7% of strains | 11% of strains |
| Inhibition at 6.25 µg/ml (pH 7) | 11% of strains | 0% of strains | 4% of strains |
| Inhibition at 6.25 µg/ml (pH 8) | 7% of strains | 0% of strains | 4% of strains |
| Data for ticarcillin is included for additional context as it was part of the comparative study. |
Experimental Methodology
The presented data is derived from a systematic in vitro comparison of this compound, carbenicillin, and ticarcillin against multiple clinical isolates of P. aeruginosa. The following protocol was employed:
Bacterial Isolates and Culture Preparation:
-
A total of 68 recent clinical isolates of Pseudomonas aeruginosa were utilized in the study.
-
For MIC determination, overnight cultures of the isolates were diluted to achieve final inoculum concentrations of approximately 10⁵, 10⁷, and 10⁸-10⁹ colony-forming units (CFU)/ml.
Minimum Inhibitory Concentration (MIC) Assay:
-
A macrotube dilution technique was used to determine the MIC of each antibiotic.
-
The antibiotics were tested at varying concentrations against the prepared bacterial inocula.
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after a specified incubation period.
Influence of pH:
-
To assess the impact of pH on antibiotic activity, the inhibitory effects of the drugs were evaluated in media adjusted to pH 6, 7, and 8.
Bactericidal Rate and Beta-Lactamase Stability:
-
The study also noted that at sufficient inhibitory concentrations, the rates of bacterial killing for the three compounds were similar.
-
The observed differences in anti-pseudomonal activity were not attributed to variations in stability against pseudomonal β-lactamases.
Experimental Workflow for Antibiotic Susceptibility Testing
The following diagram illustrates the general workflow for determining the in vitro efficacy of antibiotics like this compound and carbenicillin against Pseudomonas aeruginosa.
Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of antibiotics.
Conclusion
The available experimental data clearly indicates that this compound is a more potent in vitro agent against Pseudomonas aeruginosa than carbenicillin. This is evidenced by its lower median MIC values, particularly at standard bacterial inocula. While the efficacy of both drugs is influenced by factors such as inoculum size and pH, this compound consistently demonstrates superior inhibitory activity under the tested conditions. These findings are crucial for informing further research and development of penicillin-based antibiotics for the treatment of P. aeruginosa infections. It is important to note that while in vitro studies provide a strong indication of potential efficacy, in vivo studies are necessary to confirm these findings in a clinical setting.
References
A Comparative In Vivo Efficacy Analysis of Pirbenicillin and Ticarcillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Pirbenicillin and Ticarcillin, two important β-lactam antibiotics. While direct comparative in vivo studies are limited in publicly available literature, this document synthesizes available data to offer insights into their relative performance, primarily focusing on their activity against Pseudomonas aeruginosa, a clinically significant pathogen.
Quantitative Data Summary
A direct comparison of the in vitro activity of this compound and Ticarcillin against Pseudomonas aeruginosa provides a baseline for understanding their potential in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a comparative study.
| Antibiotic | Inoculum Size (CFU/ml) | Median MIC (µg/ml) | Reference |
| This compound | ~10⁵ | 3.1 | [1][2] |
| 10⁷ | 6.25 | [1][2] | |
| 10⁸-10⁹ | 50 | [1] | |
| Ticarcillin | ~10⁵ | 12.5 | |
| 10⁷ | 12.5 | ||
| 10⁸-10⁹ | 50 |
Note: CFU/ml = Colony-Forming Units per milliliter; MIC = Minimum Inhibitory Concentration.
In Vivo Efficacy Overview
This compound: Studies have indicated that this compound demonstrates significant in vivo activity against P. aeruginosa in mouse infection models. It has been reported to have a three- to four-fold greater potency than carbenicillin, a related antibiotic, in both in vitro and in vivo settings against this pathogen.
Ticarcillin: The in vivo efficacy of Ticarcillin, often in combination with a β-lactamase inhibitor like clavulanic acid, has been more extensively studied. In mouse models of infection, including pneumonia and pyelonephritis caused by β-lactamase-producing bacteria, Ticarcillin has demonstrated therapeutic effects. For instance, in a guinea pig model of experimental P. aeruginosa pneumonia, Ticarcillin was one of the β-lactam agents evaluated, showing efficacy in less severe infections. In polymicrobial infections in mice caused by Escherichia coli and Bacteroides fragilis, Ticarcillin alone was found to be ineffective against β-lactamase producing strains, highlighting the importance of combination therapy.
Mechanism of Action
Both this compound and Ticarcillin are part of the penicillin class of β-lactam antibiotics. Their bactericidal action is achieved by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action for this compound and Ticarcillin.
Experimental Protocols
While specific protocols for a direct comparative in vivo study are unavailable, a general methodology for assessing the efficacy of antibiotics in a murine infection model is described below.
Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old, weighing 20-25g) are typically used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week prior to the experiment.
-
Bacterial Strain: A clinically relevant strain of Pseudomonas aeruginosa is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to mid-log phase. The bacterial suspension is then washed and diluted in sterile saline to the desired concentration for infection.
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension that is lethal for untreated control animals within 24-48 hours (typically around 1-5 x 10⁷ CFU/mouse).
-
Treatment:
-
Test groups receive varying doses of this compound or Ticarcillin.
-
A control group receives the vehicle (e.g., sterile saline) only.
-
Another control group may receive a standard-of-care antibiotic for comparison.
-
Treatment is typically administered subcutaneously or intravenously at specific time points post-infection (e.g., 1 and 6 hours after bacterial challenge).
-
-
Efficacy Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% protective dose (PD₅₀), which is the dose required to protect 50% of the infected animals from death, is then calculated for each antibiotic.
-
Bacterial Load Determination (Optional): At a predetermined time point post-treatment, a subset of animals from each group can be euthanized. Blood, spleen, or other relevant organs are collected, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue or ml of blood). A significant reduction in bacterial load compared to the control group indicates drug efficacy.
Conclusion
Based on available in vitro data, this compound demonstrates greater potency against Pseudomonas aeruginosa compared to Ticarcillin, as indicated by its lower MIC values. However, the absence of direct comparative in vivo studies makes it challenging to definitively conclude superior efficacy in a clinical context. Both antibiotics share a common mechanism of action by disrupting bacterial cell wall synthesis. For infections caused by β-lactamase producing strains, Ticarcillin is often formulated with a β-lactamase inhibitor to enhance its effectiveness. Further head-to-head in vivo studies are warranted to provide a more comprehensive comparison of the therapeutic potential of this compound and Ticarcillin.
References
Comparative Guide to Confirmatory Assays for Pirbenicillin's Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pirbenicillin's bactericidal activity with alternative antibiotics, supported by experimental data. It includes detailed methodologies for key confirmatory assays and visual representations of experimental workflows and the underlying mechanism of action.
Comparative Bactericidal Performance
This compound, a semisynthetic penicillin, has demonstrated potent bactericidal activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Its performance, when compared to other anti-pseudomonal penicillins like Carbenicillin and Ticarcillin, shows a significant advantage in in vitro studies.
The bactericidal action of this compound is typically observed at concentrations at or near its Minimum Inhibitory Concentration (MIC), indicating a potent killing effect.[1][2] Comparative studies have highlighted that this compound can be up to eight- and four-fold more effective in its bactericidal action against Pseudomonas isolates than Carbenicillin and Ticarcillin, respectively, particularly when tested in appropriately buffered media.[1][2]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against Pseudomonas aeruginosa
| Antibiotic | Median MIC (μg/mL) at ~10⁵ CFU/mL inoculum | Median MIC (μg/mL) at ~10⁷ CFU/mL inoculum |
| This compound | 3.1 | 6.25 |
| Ticarcillin | 12.5 | 12.5 |
| Carbenicillin | 25 | 50 |
Data compiled from studies on 68 recent isolates of Pseudomonas aeruginosa.[3]
It is important to note that the activity of this compound, like other beta-lactams, can be influenced by factors such as inoculum size and pH. An increase in the bacterial inoculum can lead to a decrease in the apparent activity of the antibiotic. Furthermore, this compound's inhibitory activity is enhanced at a lower pH.
Experimental Protocols for Confirmatory Assays
Two key assays are fundamental in confirming the bactericidal activity of an antibiotic: the Minimum Bactericidal Concentration (MBC) assay and the Time-Kill Kinetics assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Protocol:
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of this compound, Carbenicillin, and Ticarcillin for the target bacterial strain (e.g., P. aeruginosa) using a standardized broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform serial twofold dilutions of the antibiotics in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension, achieving a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Subculturing: Following incubation, select the wells showing no visible growth (the MIC well and wells with higher concentrations). From each of these wells, subculture a fixed volume (e.g., 10 μL) onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Second Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Workflow for MBC Assay
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.
Protocol:
-
Preparation of Inoculum: Prepare a logarithmic phase bacterial culture in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Antibiotic Concentrations: Prepare flasks or tubes containing the broth medium with the antibiotics at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control flask without any antibiotic.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in a sterile saline or buffer solution. Plate a specific volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL) for each time point and antibiotic concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs).
PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the cross-linking of the peptidoglycan layers, leading to a weakened cell wall and ultimately cell lysis.
Signaling Pathway of Beta-Lactam Antibiotic Action
Caption: Mechanism of this compound action via inhibition of Penicillin-Binding Proteins.
References
- 1. Laboratory Studies with a New Broad-Spectrum Penicillin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory studies with a new broad-spectrum penicillin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activity of this compound, Ticarcillin, and Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pirbenicillin and Other Antipseudomonal Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pirbenicillin and other antipseudomonal penicillins, including Carbenicillin, Ticarcillin, and Piperacillin. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the relative performance and characteristics of these antibacterial agents. This comparison focuses on their in vitro efficacy against key pathogens, particularly Pseudomonas aeruginosa, their mechanisms of action, and the experimental protocols used for their evaluation.
In Vitro Efficacy
The in vitro activity of antipseudomonal penicillins is a critical indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its key comparators against Pseudomonas aeruginosa and other relevant bacteria.
Table 1: Comparative In Vitro Activity (MIC) Against Pseudomonas aeruginosa
| Antibiotic | Median MIC (μg/mL) at ~10⁵ CFU/mL inoculum | MIC Range (μg/mL) at ~10⁷ CFU/mL inoculum | MIC Range (μg/mL) at ~10⁸-10⁹ CFU/mL inoculum |
| This compound | 3.1[1][2] | 6.25[1][2] | 50[1] |
| Ticarcillin | 12.5 | 12.5 | 50 |
| Carbenicillin | 25 | 50 | 100 |
| Piperacillin | 6.3 (over 60% of isolates inhibited) | - | - |
Table 2: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | MIC Values (μg/mL) |
| Escherichia coli | Comparable to Carbenicillin |
| Serratia | Comparable to Carbenicillin |
| Citrobacter | Comparable to Carbenicillin |
| Enterobacter | Comparable to Carbenicillin |
| Proteus spp. | Less active than Carbenicillin |
| Streptococcus faecalis | More active than Carbenicillin |
Key Findings from In Vitro Studies:
-
This compound demonstrates greater in vitro activity against Pseudomonas aeruginosa compared to Ticarcillin and Carbenicillin, with a lower median MIC.
-
The efficacy of all three penicillins (this compound, Ticarcillin, and Carbenicillin) is influenced by the inoculum size, with higher MICs observed at higher bacterial concentrations.
-
The antibacterial activity of this compound against P. aeruginosa is pH-dependent, showing greater inhibition at a lower pH of 6.
-
Piperacillin also shows potent activity against P. aeruginosa, inhibiting a majority of isolates at a concentration of 6.3 μg/mL.
-
This compound exhibits a broad spectrum of activity, with efficacy against various Gram-negative and Gram-positive bacteria.
Mechanism of Action and Resistance
Antipseudomonal penicillins, including this compound, are bactericidal β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Mechanism of action of antipseudomonal penicillins.
Bacterial resistance to antipseudomonal penicillins is a significant clinical concern. The primary mechanisms of resistance in P. aeruginosa include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.
-
Target Site Modification: Mutations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.
-
Reduced Permeability: Changes in the outer membrane porins that restrict the entry of the antibiotic into the bacterial cell.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the cell.
Key resistance mechanisms to antipseudomonal penicillins.
Experimental Protocols
The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antipseudomonal penicillins against Pseudomonas aeruginosa using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Streak a culture of P. aeruginosa on a suitable agar plate and incubate overnight at 35-37°C.
-
Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Experimental workflow for MIC determination.
Pharmacokinetics and Clinical Efficacy
Conclusion
References
A Comparative Guide to the Reproducibility of Pirbenicillin Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The effective clinical use of antibiotics like pirbenicillin, a broad-spectrum penicillin, relies on accurate and reproducible in vitro susceptibility testing. Consistent results across different laboratories and methodologies are crucial for guiding therapeutic decisions, monitoring resistance trends, and in the research and development of new antimicrobial agents. This guide provides a comparative overview of common susceptibility testing methods, focusing on their reproducibility. While specific comparative reproducibility studies on this compound are limited, this document leverages data from other penicillins to illustrate the performance of these methods.
Data Presentation: Comparison of Susceptibility Testing Method Performance
The reproducibility of various susceptibility testing methods is typically evaluated by comparing their results to a reference method, often broth microdilution (BMD). Key metrics include categorical agreement (the percentage of isolates correctly classified as susceptible, intermediate, or resistant) and the rates of different types of errors.
Table 1: Performance Comparison of Common Susceptibility Testing Methods for Penicillins
| Method | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) | Source(s) |
| Gradient Strip (E-test) | 92 | Not Reported | Not Reported | Not Reported | [1] |
| Disk Diffusion | 90.7 - 93.3 | Additional 2 vs. automated | Additional 3 vs. automated | Not Reported | [2] |
| Automated Dilution (e.g., Vitek) | 93.3 | 1 | 4 | 5 | [2] |
Experimental Protocols
Accurate and reproducible results are contingent on standardized experimental procedures. The following are summarized protocols for the key susceptibility testing methods discussed.
Broth Microdilution (BMD)
This method is widely considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared.
-
Plate Preparation: A series of wells on a microtiter plate are filled with broth medium containing serial twofold dilutions of this compound.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of this compound in which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion
This qualitative method assesses bacterial susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.
Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is prepared.
-
Plate Inoculation: A Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension to create a lawn.
-
Disk Application: A paper disk containing a standardized amount of this compound is placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition is measured in millimeters and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[3]
Gradient Diffusion Test (E-test)
This method is a quantitative assay that determines the MIC using a plastic strip with a predefined antibiotic gradient.
Methodology:
-
Inoculum and Plate Preparation: Similar to the disk diffusion method, a standardized inoculum is swabbed onto a Mueller-Hinton agar plate.
-
Strip Application: An E-test strip containing a gradient of this compound is applied to the agar surface.
-
Incubation: The plate is incubated under the same conditions as the disk diffusion method.
-
Result Interpretation: An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory study designed to compare the reproducibility of different this compound susceptibility testing methods.
Caption: Workflow for inter-laboratory comparison of susceptibility testing methods.
References
- 1. Comparison of susceptibility test methods to detect penicillin susceptibility in Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Antimicrobial Susceptibility Test Results of Disk Diffusion, Gradient Strip, and Automated Dilution with Broth Microdilution for Piperacillin-Tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Cross-Validation of Pirbenicillin Activity in Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Pirbenicillin's antibacterial activity against various bacterial strains, comparing its performance with other established β-lactam antibiotics. The information presented is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound is a semisynthetic penicillin that demonstrates broad-spectrum antibacterial activity. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This guide summarizes its in vitro efficacy against key Gram-positive and Gram-negative bacteria, presenting comparative data with Carbenicillin and Ticarcillin. Detailed experimental protocols for assessing antibacterial activity are also provided, along with a visual representation of its mechanism of action.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial strains. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
Table 1: Activity against Pseudomonas aeruginosa
| Antibiotic | Median MIC (µg/mL) | Fold Difference vs. This compound | Reference |
| This compound | 3.1 | - | [1] |
| Ticarcillin | 12.5 | 4x higher | [1] |
| Carbenicillin | 25 | 8x higher | [1] |
Data from a study of 68 recent isolates of Pseudomonas aeruginosa with an inoculum of approximately 10^5 CFU/mL.[1]
Table 2: General Activity Profile of this compound
| Bacterial Group | Activity Level | Notes | References |
| Pseudomonas aeruginosa | High | This compound's MIC is reported to be approximately one-fourth that of Carbenicillin. | [2] |
| Enterobacteriaceae (e.g., E. coli, Serratia, Citrobacter, Enterobacter) | Moderate | Comparable activity to Carbenicillin. | |
| Gram-positive cocci (e.g., Streptococcus faecalis) | Moderate | More active than Carbenicillin. | |
| Proteus spp. | Low | Less active than Carbenicillin. | |
| Ampicillin-resistant E. coli | Inactive | Not effective against these strains. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
a. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solutions: Prepare sterile stock solutions of the antibiotics to be tested at a known high concentration.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
b. Inoculum Preparation:
-
From the overnight culture, create a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
In the first column of wells, add 50 µL of the antibiotic stock solution to achieve the highest desired concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column of dilutions.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
d. Incubation and Reading:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Preparation of Materials:
-
Bacterial Culture: As described for the broth microdilution method.
-
Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm.
-
Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic.
-
Sterile Cotton Swabs.
b. Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
c. Application of Disks and Incubation:
-
Aseptically place the antibiotic disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are at least 24 mm apart.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
d. Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inactivating PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. While the specific binding affinities of this compound to various PBPs are not extensively detailed in publicly available literature, its mechanism is consistent with that of other ureidopenicillins which are known to have a high affinity for PBP3 in Gram-negative bacteria.
Caption: this compound inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan synthesis.
Experimental Workflow: Broth Microdilution MIC Test
The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
References
Safety Operating Guide
Proper Disposal of Pirbenicillin: A Guide for Laboratory Professionals
High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste and must be collected in approved containers for disposal.[1][2] The disposal method for lower concentration materials, such as culture media, often depends on the heat stability of the specific antibiotic.[1]
Summary of Disposal Methods for Beta-Lactam Antibiotic Waste
The following table summarizes recommended disposal methods for different types of waste containing beta-lactam antibiotics.
| Waste Type | Recommended Disposal Method | Key Considerations |
| High-Concentration Liquid Waste (e.g., stock solutions, unused formulations) | Chemical Inactivation followed by Hazardous Waste Disposal | Considered hazardous chemical waste.[1] Must be rendered biologically inactive before disposal. |
| Low-Concentration Liquid Waste (e.g., contaminated culture media) | Autoclave (if heat-labile) or Chemical Inactivation (if heat-stable) | Autoclaving is effective for heat-sensitive antibiotics. For heat-stable antibiotics, chemical inactivation is necessary. |
| Contaminated Solid Waste (e.g., petri dishes, flasks, gloves, and other lab supplies) | Autoclave and dispose of as biohazardous waste. | If grossly contaminated with high concentrations of a heat-stable antibiotic, it should be treated as chemical waste. |
| Sharps (e.g., needles, scalpels) | Place in a designated sharps container for hazardous waste. | Follow institutional guidelines for the disposal of contaminated sharps. |
Experimental Protocol: Chemical Inactivation of Pirbenicillin Waste
The primary method for rendering penicillin-type antibiotics inactive is through alkaline hydrolysis. This process cleaves the beta-lactam ring, which is responsible for the antibiotic's biological activity.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container
Procedure:
-
Preparation: Conduct the inactivation procedure in a fume hood or a designated waste treatment area. Ensure all necessary PPE is worn.
-
Alkaline Hydrolysis: For every one volume of this compound waste solution, slowly add two volumes of 1 M NaOH solution. For example, to 100 mL of this compound waste, add 200 mL of 1 M NaOH.
-
Reaction Time: Allow the mixture to react for at least one hour to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the reaction period, neutralize the alkaline solution. Slowly add 1 M HCl while continuously monitoring the pH with a calibrated pH meter. Continue adding acid until the pH is between 6.0 and 8.0.
-
Collection and Disposal: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container. This container should be designated for aqueous chemical waste and must comply with your institution's and local regulations.
-
Final Disposal: Arrange for the collection and final disposal of the hazardous waste through a certified hazardous waste management contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
